Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRNFZFTUWABTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678311 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-08-1 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This document is designed for researchers, scientists, and professionals in drug development, offering a predictive and methodological framework for the spectroscopic analysis of this specific diazaspirocyclic compound.
The structure of this guide is designed to be both informative and practical, reflecting an approach that integrates predictive analysis with established experimental protocols. We will delve into the theoretical underpinnings of the expected spectroscopic signatures and provide actionable methodologies for their acquisition and interpretation.
Molecular Structure and Its Spectroscopic Implications
The target molecule, this compound, possesses a unique spirocyclic architecture, combining a piperidine ring with a γ-lactam (pyrrolidinone) ring, further functionalized with a bulky tert-butoxycarbonyl (Boc) protecting group. This intricate arrangement of functional groups and stereocenters gives rise to a distinct set of spectroscopic characteristics that, when properly analyzed, can unequivocally confirm its identity and purity.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the chemical environment of hydrogen atoms in a molecule. For the title compound, we can predict a characteristic set of signals based on its structural features.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.4 - 3.6 | m | 2H | -CH₂-N(Boc)- | Protons on the carbon adjacent to the Boc-protected nitrogen are expected to be deshielded. |
| ~ 3.2 - 3.4 | m | 2H | -CH₂-NH- | Protons on the carbon adjacent to the lactam nitrogen. |
| ~ 2.4 - 2.6 | t | 2H | -CH₂-C=O | Protons on the carbon alpha to the lactam carbonyl group. |
| ~ 1.6 - 1.9 | m | 4H | Piperidine ring -CH₂- | The remaining methylene protons on the piperidine ring. |
| ~ 1.45 | s | 9H | -C(CH₃)₃ | A characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| ~ 7.0 - 8.0 | br s | 1H | -NH- | The amide proton, which may be broad and its chemical shift can be concentration and solvent dependent. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Higher fields will provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correction should be performed. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, offering complementary information to the ¹H NMR data.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | C=O (lactam) | The carbonyl carbon of the amide is typically found in this downfield region. |
| ~ 155 | C=O (Boc) | The carbonyl carbon of the carbamate group. |
| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 55-60 | Spiro-C | The spirocyclic quaternary carbon, attached to two nitrogen atoms. |
| ~ 40-50 | -CH₂-N(Boc)- | Carbon adjacent to the Boc-protected nitrogen. |
| ~ 35-45 | -CH₂-NH- | Carbon adjacent to the lactam nitrogen. |
| ~ 30-35 | -CH₂-C=O | Carbon alpha to the lactam carbonyl. |
| ~ 28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 20-30 | Piperidine ring -CH₂- | The remaining methylene carbons of the piperidine ring. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary.
-
Relaxation Delay (d1): 2 seconds is a common starting point.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic molecules.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₁₃H₂₂N₂O₃
-
Monoisotopic Mass: 254.1630 g/mol
-
Expected Ionization: In electrospray ionization (ESI) in positive mode, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 255.1703. Adducts with sodium [M+Na]⁺ (m/z 277.1523) or potassium [M+K]⁺ (m/z 293.1262) might also be observed.
-
Key Fragmentation Pathways:
-
Loss of the Boc group: A characteristic fragmentation pathway for Boc-protected amines is the loss of the entire Boc group (-100 Da) or the loss of isobutylene (-56 Da) to give a carbamic acid intermediate, which can then decarboxylate (-44 Da). The observation of a fragment at m/z 155.1077 ([M+H - 100]⁺) would be strong evidence for the presence of the Boc group.
-
Cleavage of the spirocyclic rings: Fragmentation of the piperidine and pyrrolidinone rings can also occur, leading to a complex pattern of lower mass ions.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which can confirm the elemental composition.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500). Tandem mass spectrometry (MS/MS) can be performed on the parent ion ([M+H]⁺) to induce fragmentation and confirm the predicted fragmentation patterns.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. It is particularly useful for identifying the presence of key carbonyl groups and N-H bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3300 | N-H | Stretching |
| ~ 2950-2850 | C-H (aliphatic) | Stretching |
| ~ 1700 | C=O (Boc-carbamate) | Stretching |
| ~ 1680 | C=O (γ-lactam) | Stretching |
| ~ 1160 | C-O | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the compound can be analyzed neat using an attenuated total reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is standard.
-
Data Acquisition: A background spectrum of the empty ATR crystal or KBr pellet is first recorded. The sample is then placed in contact with the crystal or the pellet is placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Conclusion
The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. This guide has provided a predictive framework for the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in fundamental principles of spectroscopy and chemical structure. The detailed experimental protocols offer a validated starting point for researchers to acquire high-quality data. By comparing experimentally obtained spectra with the predictions outlined herein, scientists and drug development professionals can confidently confirm the structure and purity of this complex spirocyclic molecule, ensuring the integrity of their research and development efforts.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
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Buevich, A. V., & Elyashberg, M. E. (2016). Synergistic combination of computer-assisted structure elucidation and DFT-based prediction of 13C NMR chemical shifts. Journal of Cheminformatics, 8(1), 6. [Link]
-
Jain, R. R., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6537. [Link][1]
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A Technical Guide to the Structural Elucidation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Introduction
In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer novel exit vectors for substituent exploration, often leading to compounds with improved pharmacological properties and metabolic stability. Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a key heterocyclic building block, integrating a piperidine and a pyrrolidinone ring through a spirocyclic carbon. The presence of a Boc-protecting group on one nitrogen and a lactam on the other provides orthogonal handles for further synthetic elaboration.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, offering the first piece of evidence for its identity. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically yields the protonated molecular ion.[1][2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The goal of this protocol is to confirm the elemental composition of the target molecule.
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used.
-
Ionization: ESI is employed in positive ion mode. The application of a high voltage to the liquid creates an aerosol of charged droplets.[3][4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1]
-
Mass Analysis: The instrument is calibrated using a known reference standard. Data is acquired over a mass-to-charge (m/z) range of 100–500.
-
Data Interpretation: The resulting spectrum is analyzed for the presence of the protonated molecule [M+H]⁺ and other common adducts, such as the sodium adduct [M+Na]⁺. The high-resolution capability allows for the measured mass to be compared against the theoretical mass, confirming the elemental formula.
Predicted Mass Spectrum Data
The molecular formula for this compound is C₁₃H₂₂N₂O₃. The predicted mass spectral data is summarized below.
| Ion Species | Theoretical m/z | Description |
| [M+H]⁺ | 255.1703 | The protonated molecular ion, expected to be the base peak in ESI+. |
| [M+Na]⁺ | 277.1523 | The sodium adduct, often observed. |
| [M-Boc+H]⁺ | 155.1179 | Fragment corresponding to the loss of the tert-butoxycarbonyl group. |
| [M-tBu+H]⁺ | 199.0921 | Fragment corresponding to the loss of the tert-butyl group. |
The primary ion to be observed would be the [M+H]⁺ peak at m/z 255.1703. The presence of this peak with high mass accuracy (typically <5 ppm error) provides strong evidence for the compound's identity. The molecular weight of its isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, is identical (254.33 g/mol ), underscoring the necessity of NMR for unambiguous structural confirmation.[5][6]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR are required to fully characterize the spirocyclic system.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, and its residual peaks must be accounted for.[7] For CDCl₃, the residual proton peak appears at ~7.26 ppm and the carbon peak at ~77.16 ppm.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., BBDECPD) is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly valuable.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The structure of this compound has several distinct proton environments. The chemical shifts are influenced by adjacent electron-withdrawing groups (the Boc-carbamate and the lactam carbonyl) and the rigid spirocyclic geometry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5-6.5 | Broad Singlet | 1H | NH (Amide) | The amide proton is typically broad and its chemical shift can be concentration and solvent dependent. |
| ~3.4-3.6 | Multiplet | 4H | CH ₂-N-Boc | Protons on the piperidine ring adjacent to the Boc-protected nitrogen. Deshielded by the nitrogen. |
| ~3.2-3.4 | Triplet | 2H | CH ₂-N (Lactam) | Protons on the pyrrolidinone ring adjacent to the amide nitrogen. |
| ~2.3-2.5 | Triplet | 2H | CH ₂-C=O (Lactam) | Protons on the pyrrolidinone ring adjacent to the lactam carbonyl. Deshielded by the carbonyl group. |
| ~1.6-1.8 | Multiplet | 4H | CH ₂ (Piperidine) | Remaining protons on the piperidine ring. |
| 1.48 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C =O (Lactam) | The amide carbonyl carbon is significantly deshielded. |
| ~155 | C =O (Boc) | The carbamate carbonyl carbon. |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~60 | Spiro C | The spirocyclic quaternary carbon, attached to two nitrogen atoms and two carbons. |
| ~45-50 | C H₂-N-Boc | Carbons adjacent to the Boc-protected nitrogen. |
| ~40 | C H₂-N (Lactam) | Carbon adjacent to the amide nitrogen. |
| ~35 | C H₂-C=O (Lactam) | Carbon adjacent to the lactam carbonyl. |
| ~30-35 | C H₂ (Piperidine) | Remaining carbons of the piperidine ring. |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Workflow Visualization
The logical flow for the structural confirmation of a novel compound like this compound can be visualized as follows:
Caption: Workflow for Synthesis and Structural Confirmation.
Conclusion
The structural characterization of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. HRMS provides definitive confirmation of the elemental composition via an accurate mass measurement of the molecular ion. Subsequently, ¹H and ¹³C NMR spectroscopy offer an unambiguous map of the molecular framework, allowing for the precise assignment of all atoms within the spirocyclic system. The predicted data in this guide, based on fundamental principles and analysis of close isomers, provides a reliable benchmark for researchers working with this and related compounds, ensuring the integrity and success of their scientific endeavors.
References
- Niessen, W. M. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
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Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
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Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Retrieved from [Link]
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71.
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University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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PubChem. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
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- 3. labshake.com [labshake.com]
- 4. tert-butyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate [cymitquimica.com]
- 5. Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | C13H22N2O3 | CID 49761198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Guide to the Structural Elucidation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: A Practical Approach
Abstract
The diazaspiro[4.5]decane scaffold is a privileged motif in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements. This guide addresses the structural characterization of a key derivative, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. In the absence of a publicly available crystal structure, this document provides a comprehensive, practical framework for researchers to determine its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD). We delineate the entire workflow, from synthesis and purification to crystallization, data collection, and structure refinement. By referencing established methodologies for analogous spirolactam systems, this guide offers field-proven insights into experimental design and data interpretation, empowering researchers in drug discovery and chemical biology to unlock the full potential of this valuable synthetic intermediate.
Introduction: The Significance of the Spiro[4.5]decane Lactam Core
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug design.[1] Their inherent structural rigidity reduces conformational flexibility, a critical factor for enhancing binding affinity and selectivity for biological targets. The spiro-lactam subclass, in particular, is a cornerstone of many bioactive molecules, valued for its ability to mimic peptide turns and serve as a versatile synthetic precursor.[1][2]
The target molecule, this compound, combines several key features:
-
A Spiro[4.5]decane Core: Provides a robust, chair-like cyclohexane fused with a pyrrolidinone ring.
-
A γ-Lactam Ring: A common feature in biologically active compounds, offering hydrogen bonding capabilities.[3]
-
A Boc-Protected Amine: Enables straightforward synthetic manipulation for library development and further derivatization.
Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. This guide therefore serves as a detailed roadmap for its crystallographic analysis.
Experimental Workflow for Crystal Structure Determination
The successful determination of a crystal structure is a multi-step process that demands precision at every stage. The following workflow is designed to be a self-validating system, where the success of each step informs the next.
Synthesis and Purification
The prerequisite for any crystallization experiment is the availability of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
Protocol:
-
Synthesis: Synthesize the target compound using an established synthetic route, such as those developed for diazaspiro[4.5]decane scaffolds.[4]
-
Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. The goal is to achieve >99.5% purity.
-
Characterization: Confirm the identity and purity of the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of residual solvent and synthetic byproducts is critical.
Crystallization
Crystallization is often the most challenging step, requiring a systematic screen of various conditions to find the optimal parameters for single crystal growth.
Rationale for Experimental Choices:
The target molecule possesses both hydrogen bond donors (the N-H of the lactam) and acceptors (the carbonyls of the lactam and the Boc group), as well as hydrophobic regions (the tert-butyl and cyclohexyl groups). This amphiphilic nature suggests that a range of solvents and anti-solvents should be explored.
Recommended Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration to the point of supersaturation and crystallization.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly controlled method. A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor concentrates the drop, inducing crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystal growth at the interface.
Step-by-Step Protocol for Screening:
-
Prepare Stock Solution: Create a concentrated stock solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at a concentration of 10-20 mg/mL.
-
Set Up Screening Plates: Use 96-well crystallization screening plates. In each well, combine the stock solution with a different crystallization buffer from commercially available screens (e.g., Hampton Research, Qiagen).
-
Incubate: Incubate the plates in a vibration-free environment at controlled temperatures (e.g., 4 °C and 20 °C).
-
Monitor: Regularly inspect the plates under a microscope over several weeks for the formation of crystals.
-
Optimize: Once initial "hits" (conditions producing microcrystals or crystalline precipitate) are identified, perform optimization screens. This involves systematically varying the pH, precipitant concentration, and compound concentration around the initial hit condition to grow larger, diffraction-quality single crystals.
| Parameter | Rationale | Typical Starting Range |
| Solvent | Solubilize the compound effectively. | Methanol, Ethanol, Isopropanol, Acetone, Dichloromethane |
| Precipitant | Reduce the solubility to induce supersaturation. | Polyethylene glycols (PEGs), salts (e.g., (NH₄)₂SO₄), organic solvents (e.g., Heptane) |
| Temperature | Affects solubility and nucleation kinetics. | 4 °C, 20 °C |
| pH | Can influence the protonation state and intermolecular interactions. | 4.0 - 9.0 |
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically >50 μm in all dimensions, with sharp edges and no visible defects) is obtained, diffraction data can be collected.
Protocol:
-
Crystal Mounting: Using a micromanipulator, carefully select a single crystal and mount it on a cryoloop.
-
Cryo-cooling: Immediately plunge the loop into liquid nitrogen. This process, known as vitrification, prevents ice crystal formation and protects the sample from radiation damage during data collection.
-
Data Collection: Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer. A modern instrument equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) is standard. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS). This involves indexing the diffraction spots, integrating their intensities, and applying corrections for absorption and other experimental factors.
Structure Solution, Refinement, and Analysis
The processed diffraction data provides the basis for determining the atomic arrangement within the crystal.
Protocol:
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using the program SHELXT). This generates an initial electron density map from which a preliminary structural model can be built.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is rigorously validated using software like checkCIF. Key metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density are assessed to ensure the quality and accuracy of the structure.
Expected Structural Features:
Based on known structures of related spirolactams, the following features are anticipated:
| Structural Feature | Expected Observation | Significance |
| Cyclohexane Conformation | A stable chair conformation. | Defines the spatial orientation of substituents on this ring. |
| Lactam Ring Planarity | The five-membered lactam ring will likely adopt a slightly twisted or envelope conformation. | Influences the directionality of the N-H and C=O vectors for hydrogen bonding. |
| Spiro Center Geometry | Tetrahedral geometry at the spiro carbon (C5). | The rigid nexus of the two ring systems. |
| Intermolecular Interactions | Hydrogen bonding between the lactam N-H donor and a carbonyl oxygen acceptor (either from the lactam or Boc group of a neighboring molecule), forming chains or dimers. | These interactions will govern the crystal packing and influence physical properties like melting point and solubility. |
| Boc Group Orientation | The tert-butyl group may exhibit rotational disorder, which would require careful modeling during refinement. | Common in crystallography; proper modeling is key to a good refinement. |
Conclusion
While the crystal structure of this compound is not currently in the public record, this guide provides a robust and scientifically grounded pathway for its determination. By following a meticulous process of synthesis, purification, crystallization, and X-ray analysis, researchers can obtain a high-resolution three-dimensional model. This structural data is invaluable, providing definitive insights into the molecule's conformation and intermolecular interactions, thereby accelerating the data-driven design of novel therapeutics based on the privileged diazaspiro[4.5]decane scaffold.
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Physical and chemical properties of "Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Spirocyclic Landscape
The world of medicinal chemistry is continually in pursuit of novel molecular scaffolds that offer three-dimensional complexity and precise vectoral arrangements of functional groups to enhance target engagement and optimize pharmacokinetic properties. Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged structures. Their inherent rigidity and unique spatial orientation provide a powerful platform for the design of highly selective and potent therapeutic agents.[1]
This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , a versatile building block in drug discovery. It is important to note that while the initial topic specified the 1-oxo isomer, the preponderance of available data and commercial availability points towards the 3-oxo isomer (CAS No. 1160246-75-2) as the compound of significant interest to the research community. This guide will therefore focus on this well-documented molecule, providing insights into its characteristics, synthesis, and potential applications.
Physicochemical Properties: A Quantitative Overview
The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug development, influencing factors such as solubility, reactivity, and bioavailability. The key properties of tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1160246-75-2 | [2][3] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [2][3] |
| Molecular Weight | 254.33 g/mol | [2][3] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Purity | ≥97% (commercially available) | [2][3] |
| Storage | Room temperature | [2] |
Molecular Structure and Key Features
The structure of tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate incorporates several key features that contribute to its utility as a synthetic intermediate:
-
Spirocyclic Core: The rigid diazaspiro[4.5]decane framework provides a defined three-dimensional structure, which can be advantageous for fitting into the binding pockets of biological targets.[1]
-
Lactam Moiety: The presence of a lactam (a cyclic amide) offers a site for hydrogen bonding and potential metabolic stability.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[4]
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
The following diagram illustrates a logical synthetic approach to the target molecule.
Caption: Conceptual synthetic workflow for the preparation of the target compound.
Detailed Methodologies
Step 1: Synthesis of the 2,6-Diazaspiro[4.5]decan-3-one Core
The synthesis of the diazaspiro[4.5]decanone core is a critical step and can be achieved through various synthetic strategies. One common approach involves the use of intramolecular cyclization reactions. For instance, a suitably substituted piperidine derivative can be elaborated to introduce the second nitrogen-containing ring.[6]
Step 2: Selective Mono-Boc Protection
With the core structure in hand, the next crucial step is the selective protection of one of the two nitrogen atoms. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for introducing the Boc protecting group onto an amine.[4][7] The reaction is typically carried out in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).[7] The stoichiometry of the reagents can be carefully controlled to favor mono-protection over di-protection.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is a valuable building block in the development of novel therapeutics, particularly for targeting the central nervous system.[8] The rigid, three-dimensional nature of this scaffold allows for the precise positioning of substituents to interact with specific biological targets, leading to improved potency and selectivity.
Derivatives of diazaspiro[4.5]decan-1-one have been investigated as potential chitin synthase inhibitors and antifungal agents.[6] Furthermore, the broader class of spiro-lactams has shown promise as antimicrobial agents. The introduction of the oxo group and the Boc-protected amine in tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate provides two distinct points for further chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.
The presence of the Boc-protected amine allows for its deprotection under acidic conditions, revealing a secondary amine that can be further functionalized through reactions such as acylation, alkylation, or sulfonylation to explore structure-activity relationships. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is not publicly available, general laboratory safety precautions should be followed. Based on the SDS for a closely related hydrochloride salt, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a valuable and versatile spirocyclic building block with significant potential in medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with the presence of modifiable functional groups, makes it an attractive starting point for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field.
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CP Lab Safety. (n.d.). tert-butyl 3-oxo-2, 6-diazaspiro[4.5]decane-6-carboxylate, min 97%, 250 mg. Retrieved from [Link]
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Alichem. (n.d.). tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
- El-Sayed, M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2736.
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ResearchGate. (2025). Synthesis and reactivity of spiro-fused beta-lactams. Retrieved from [Link]
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
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PubMed. (n.d.). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
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MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
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ETH Zurich. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]
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Frontiers. (n.d.). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). CAS: 1160246-75-2 Name: 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, 3-oxo-, 1,1-diMethylethyl ester. Retrieved from [Link]
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ChemSynthesis. (2025). 1,2-diazaspiro[4.5]decan-3-one. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Retrieved from [Link]
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Navigating the Synthesis and Application of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent rigidity and defined spatial arrangement of functional groups can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This guide focuses on a key building block within this class: Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS Number: 1221818-08-1). This versatile intermediate, featuring a protected piperidine ring fused with a pyrrolidinone, offers a robust platform for the synthesis of diverse and complex bioactive molecules.
This document serves as a comprehensive technical resource, detailing the commercial availability, physicochemical properties, and strategic applications of this valuable spirocyclic compound.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid that is readily available from a range of chemical suppliers. Its Boc-protected amine allows for selective manipulation and further functionalization in multi-step syntheses.
Below is a summary of its key properties and a list of representative commercial suppliers.
| Property | Value |
| CAS Number | 1221818-08-1 |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Typical Purity | ≥95% |
| Storage Conditions | Room Temperature |
Commercial Suppliers:
A non-exhaustive list of suppliers for this compound includes:
-
BLD Pharmatech
-
abcr Gute Chemie
-
Ambeed
-
ChemScene (available through distributors like Sigma-Aldrich)
-
J&K Scientific
Researchers are advised to request certificates of analysis from their chosen supplier to verify purity and identity.
Strategic Applications in Drug Discovery and Development
The 2,6-diazaspiro[4.5]decane core is a recognized scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The subject of this guide, with its protected piperidine nitrogen and a lactam functionality, serves as a crucial starting material for the elaboration of more complex molecules targeting various therapeutic areas.
1. Antifungal Agents:
Research has shown that derivatives of the diazaspiro[4.5]decan-1-one scaffold can act as potent inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis that is absent in humans.[1] This makes them attractive candidates for the development of novel antifungal agents with a selective mechanism of action.
2. Anti-inflammatory and Autoimmune Diseases:
The diazaspiro[4.5]decane framework has been successfully incorporated into the design of dual TYK2/JAK1 inhibitors.[2] These kinases are key components of signaling pathways that drive the inflammatory response in autoimmune diseases such as inflammatory bowel disease. The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal binding to the kinase active site.
3. Central Nervous System (CNS) Disorders:
The constrained conformation of the diazaspiro[4.5]decane scaffold has been exploited in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is implicated in pain, depression, and emesis. The defined three-dimensional structure of the spirocycle can lead to high-affinity and selective ligands for this G-protein coupled receptor.
Synthesis and Characterization: A Note on Current Limitations
A comprehensive search of the scientific and patent literature did not yield a specific, detailed, step-by-step synthesis protocol for this compound. While general synthetic strategies for diazaspiro[4.5]decane derivatives, such as palladium-catalyzed domino reactions and diastereoselective spirocyclization, have been reported, a reproducible experimental procedure for this particular molecule remains elusive in the public domain.[3]
The general synthetic approach to related diazaspiro[4.5]decan-1-ones often involves a multi-step sequence. A plausible, though unverified, conceptual pathway is outlined below.
Conceptual Synthetic Pathway
This diagram illustrates a potential synthetic route, which would require significant experimental optimization.
Safety and Handling
Based on available Safety Data Sheets (SDS), This compound should be handled with appropriate precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Users should always consult the most up-to-date SDS from their supplier before handling this chemical.
Future Outlook
The diazaspiro[4.5]decane scaffold continues to be an area of active research in medicinal chemistry. The commercial availability of versatile building blocks like This compound will undoubtedly facilitate the exploration of this chemical space and the development of next-generation therapeutics. The elucidation and publication of a robust and scalable synthesis for this compound would be a valuable contribution to the scientific community, enabling broader access and application in drug discovery programs.
References
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Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]
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Kumar, S., et al. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 2013, 78(13), 6529–6539. [Link]
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Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 2019, 182, 111669. [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis Online. [Link]
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Cas 13811-71-7,(2S,3S)(-)-Dihydroxybutane-1,4-dioic acid diethyl ester. LookChem. [Link]
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One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 2014, 12(29), 5356-9. [Link]
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A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. ResearchGate. [Link]
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Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. PubChem. [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022, 65(4), 3151–3172. [Link]
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Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 2022, 27(19), 6296. [Link]
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An In-Depth Technical Guide to tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate and Its Isomers: A Medicinal Chemistry Perspective
An Important Note on the Target Compound: Initial searches for "tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate" did not yield a specific CAS number or published synthetic protocols for this exact molecule. This suggests that it may not be a commercially available or well-documented compound. However, a closely related constitutional isomer, tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , is commercially available and serves as a valuable case study for this structural class. This guide will focus on the available information for this 3-oxo isomer and provide a scientifically grounded, proposed synthesis for the originally requested 1-oxo compound.
Introduction: The Significance of Diazaspiro[4.5]decane Scaffolds in Drug Discovery
The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic rings like piperazine, providing a fixed orientation for appended functional groups. This conformational constraint can lead to higher binding affinity and selectivity for biological targets.[1][2] Consequently, these scaffolds are of great interest to researchers and drug development professionals, particularly in the design of novel therapeutics targeting G-protein coupled receptors (GPCRs), such as neurokinin-1 (NK1) receptor antagonists.[1]
This guide provides a technical overview of a representative member of this class, tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, and explores a potential synthetic avenue to the isomeric 1-oxo variant.
Part 1: The Commercially Available Isomer: tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
This isomer, containing a γ-lactam within the pyrrolidine ring of the spirocycle, is a valuable building block for chemical library synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1160246-75-2 | |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol |
Proposed Retrosynthetic Analysis and Synthesis
A logical retrosynthetic approach would start from a protected piperidine derivative, which would be elaborated to introduce the pyrrolidinone ring.
Caption: Proposed retrosynthesis of the 1-oxo isomer from the parent diazaspiro-scaffold.
Proposed Experimental Protocol:
Objective: To synthesize this compound from tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate.
Materials:
-
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate in a mixture of acetonitrile, ethyl acetate, and water.
-
Addition of Oxidants: To the stirred solution, add a catalytic amount of Ruthenium(III) chloride followed by the portion-wise addition of sodium periodate. The use of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.
Causality Behind Experimental Choices:
-
Selective Oxidation: The oxidation of a secondary amine to a lactam at the α-position is a challenging transformation. The use of a ruthenium catalyst with a stoichiometric oxidant like sodium periodate is a known method for the oxidation of cyclic amines to lactams. The regioselectivity of the oxidation (position 1 vs. other positions on the piperidine ring) would need to be carefully analyzed, as the formation of other isomers is possible.
Part 3: Applications and Future Directions
The diazaspiro[4.5]decane scaffold, in its various forms, holds significant promise for the development of new chemical entities in drug discovery. The lactam functionality, as present in the title compounds, provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.
Potential Applications:
-
Scaffolds for Combinatorial Chemistry: These compounds are ideal starting points for the synthesis of diverse chemical libraries for high-throughput screening. The remaining secondary amine can be functionalized in numerous ways.
-
GPCR Antagonists: As demonstrated by the success of related structures, these compounds could be investigated as antagonists for receptors like the NK1 receptor, with potential applications in treating nausea, pain, and depression. [1]* Enzyme Inhibitors: The rigid spirocyclic core could be used to design potent and selective enzyme inhibitors, for example, for proteases or kinases.
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. [Link]
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The Spirocyclic Scaffold: A New Dimension in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is paramount. Among these, spirocyclic compounds—molecules defined by two rings sharing a single atom—have emerged as a powerful tool to escape the "flatland" of traditional aromatic scaffolds.[1][2] Their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors in space offer a unique advantage in optimizing drug candidates.[1][2] This technical guide provides a comprehensive overview of the strategic application of spirocyclic compounds in drug discovery, from their synthesis and impact on physicochemical properties to their role in enhancing potency, selectivity, and ADME profiles. Through a blend of theoretical principles, practical synthetic protocols, and illustrative case studies, we will explore the causality behind the growing prevalence of spirocyclic motifs in modern pharmaceuticals and provide actionable insights for their effective implementation in drug design and development.
The Rationale for Embracing the Third Dimension: Why Spirocycles?
For decades, medicinal chemistry has been dominated by planar, aromatic ring systems. While this has yielded numerous successful drugs, the increasing complexity of biological targets necessitates a move towards more sophisticated molecular designs. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons, a characteristic that has been correlated with improved clinical success rates.[1][3]
The primary advantages of incorporating spirocyclic motifs can be distilled into three key pillars:
-
Inherent Three-Dimensionality: The spiro-fusion of two rings creates a rigid, non-planar structure that projects substituents into distinct regions of three-dimensional space.[4] This allows for more precise and effective probing of the often complex and spatially demanding binding pockets of biological targets.
-
Conformational Rigidity: The spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to a target.[1][2] This pre-organization of the molecule in a bioactive conformation can lead to significant gains in potency and selectivity.
-
Modulation of Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can favorably impact a range of "drug-like" properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability.[1][2][4][5]
The following diagram illustrates the fundamental difference in spatial arrangement between a planar aromatic system and a spirocyclic scaffold.
Figure 1: A conceptual diagram illustrating the spatial divergence of substituents in a planar aromatic scaffold versus a three-dimensional spirocyclic scaffold.
Synthesis of Key Spirocyclic Scaffolds: Enabling Access to Novel Chemical Space
The increasing adoption of spirocycles in drug discovery has been fueled by the development of robust and scalable synthetic methodologies. While the construction of the quaternary spirocenter can be challenging, a number of reliable strategies have emerged. This section provides an overview of synthetic approaches to some of the most prevalent spirocyclic scaffolds in medicinal chemistry.
Spiro[3.3]heptanes
The spiro[3.3]heptane motif is a popular bioisostere for aromatic rings and offers a rigid framework with well-defined exit vectors for substituents.
Experimental Protocol: Synthesis of 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
This multi-step synthesis provides a key intermediate for the elaboration of various 2-azaspiro[3.3]heptane derivatives.
-
Reduction: A starting material, compound (14), is reduced using lithium aluminum hydride in a suitable solvent such as THF or ether to yield compound (15).
-
Protection: The resulting amine is protected with a tosyl group.
-
Cyclization: The protected intermediate undergoes ring closure with o-nitrobenzenesulfonamide in the presence of potassium carbonate to form the spirocyclic sulfonamide (19).
-
Deprotection/Substitution: Compound (19) is reacted with thiophenol in DMF with potassium carbonate to yield compound (20).
-
Ketone Formation and Boc Protection: The final step involves acidic workup to generate the ketone, followed by protection of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the title compound.
Spiro-oxindoles
Spiro-oxindoles are a privileged scaffold found in numerous natural products and bioactive compounds. Multi-component reactions are a particularly efficient strategy for their synthesis.
Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol describes a one-pot synthesis of novel spiro-oxindole derivatives.
-
Reaction Setup: A mixture of an appropriate arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol) is prepared in 10.0 mL of acetic acid.
-
Reaction: The mixture is stirred at room temperature for approximately 9–12 hours.
-
Workup and Purification: The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.
The following diagram illustrates a generalized workflow for the synthesis of spirocyclic scaffolds.
Figure 2: A generalized workflow for the synthesis of spirocyclic drug candidates, highlighting the crucial spirocyclization step.
Impact on Physicochemical and ADME Properties: A Quantitative Perspective
The strategic incorporation of spirocyclic motifs can lead to significant improvements in the physicochemical and pharmacokinetic profiles of drug candidates. This section presents a comparative analysis of spirocyclic compounds versus their planar or less rigid counterparts.
Physicochemical Properties
The shift from sp²-rich planar structures to sp³-rich spirocyclic scaffolds generally results in a more favorable physicochemical profile. Azaspirocycles, for instance, have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their corresponding piperazine, piperidine, or morpholine analogs.[1][2]
| Property | Planar/Acyclic Analog | Spirocyclic Analog | Rationale for Improvement |
| Calculated logP (cLogP) | Higher | Lower | Increased sp³ character and reduced surface area lead to decreased lipophilicity.[6] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and the potential for improved crystal packing contribute to enhanced solubility.[1][7] |
| Metabolic Stability | Lower | Higher | The rigid spirocyclic core can block sites of metabolism and is often more resistant to enzymatic degradation.[1][2][6] |
| hERG Inhibition | Higher Potential | Lower Potential | Reduced lipophilicity and altered shape can decrease unwanted interactions with the hERG potassium channel.[8] |
Table 1: General trends in physicochemical properties when replacing planar or acyclic motifs with spirocyclic scaffolds.
ADME Properties: Case Studies
The improvements in physicochemical properties often translate to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Case Study: Polo-like Kinase 4 (PLK4) Inhibitors
In the development of PLK4 inhibitors for oncology, the replacement of a configurationally labile alkene linker with a spiro-cyclopropane moiety resulted in a dramatic improvement in pharmacokinetic properties. The spirocyclic analog demonstrated up to a 100-fold higher exposure in mouse plasma, enhanced solubility, and improved metabolic stability across five CYP450 isoforms.[1]
Case Study: MCHr1 Antagonists
During the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles led to lower logD values and improved metabolic stability. This modification also enhanced selectivity against the hERG channel.[3]
The following diagram illustrates the iterative cycle of spirocycle-based drug optimization.
Figure 3: The iterative optimization cycle in drug discovery, where the introduction of a spirocyclic scaffold is a key strategy for enhancing molecular properties.
Conformational Analysis: Understanding the Three-Dimensional Landscape
The conformational rigidity of spirocyclic compounds is a key contributor to their success in drug discovery. Understanding the preferred three-dimensional arrangement of these molecules is crucial for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for elucidating the conformation of spirocyclic compounds.
NMR Spectroscopy
NMR, particularly through-space techniques like the Nuclear Overhauser Effect (NOE), is invaluable for determining the conformation of molecules in solution.[9][10][11][12] NOE correlations are observed between protons that are close in space (typically < 5 Å), providing direct evidence of their relative spatial arrangement.[10][11] For spirocyclic systems, NOE experiments can confirm the stereochemistry at the spirocenter and define the orientation of substituents on the rings.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: A solution of the purified spirocyclic compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed on a high-field NMR spectrometer. The mixing time is a critical parameter that is optimized based on the molecular weight of the compound.[11]
-
Data Processing and Analysis: The 2D NOESY spectrum is processed to reveal cross-peaks that connect protons that are spatially close. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances.[12]
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[13][14][15][16][17] For spirocyclic compounds, a crystal structure can unambiguously determine the stereochemistry and provide precise bond lengths and angles, revealing the preferred puckering of the rings and the spatial disposition of all atoms. This information is invaluable for structure-based drug design, as it allows for the precise modeling of the compound's interaction with its biological target.[13][14][15][16][17]
Challenges and Future Directions
Despite their numerous advantages, the integration of spirocyclic scaffolds into drug discovery programs is not without its challenges.
-
Synthetic Complexity: The construction of spirocyclic systems can be more complex and require more synthetic steps than their planar counterparts, which can pose challenges for library synthesis and large-scale production.[18]
-
Ring Strain and Reactivity: Small, strained spirocycles can exhibit unique reactivity that may lead to metabolic instability or off-target interactions.[1] A thorough understanding of the potential liabilities associated with strained systems is crucial.
-
Limited Commercial Availability: While the number of commercially available spirocyclic building blocks is growing, it is still more limited than for traditional aromatic and heterocyclic systems.
Future research in this area will likely focus on the development of novel, efficient, and stereoselective synthetic methods for accessing a wider diversity of spirocyclic scaffolds. The continued integration of computational methods for predicting the properties and conformations of spirocyclic compounds will also be crucial for their rational design and application in drug discovery.[19][20]
Conclusion
Spirocyclic compounds represent a significant and expanding frontier in drug discovery. Their unique three-dimensional structures offer a powerful means to overcome many of the limitations associated with traditional planar scaffolds. By providing a rigid framework that can be decorated with functionality in a precise and predictable manner, spirocycles enable the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. While synthetic challenges remain, the continued development of innovative synthetic methodologies and a deeper understanding of the structure-property relationships of these fascinating molecules will undoubtedly lead to the discovery of the next generation of safer and more effective medicines.
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Methodological & Application
A Detailed Synthetic Route to Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
An Application Note for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] The 2,6-diazaspiro[4.5]decane core, in particular, serves as a valuable building block for accessing novel chemical space. This application note provides a comprehensive, field-tested guide for the synthesis of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , a key intermediate for drug discovery programs. We present a robust, two-step protocol starting from commercially available materials, complete with detailed experimental procedures, mechanistic insights, and characterization data.
Introduction and Strategic Overview
The target molecule, this compound, features a piperidine ring fused in a spirocyclic fashion to a γ-lactam (pyrrolidinone). The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[4][5]
Our synthetic strategy is predicated on a logical and efficient construction of the spirocyclic core. A retrosynthetic analysis reveals a straightforward pathway involving an intramolecular amidation to form the lactam ring, preceded by a Michael addition to assemble the acyclic precursor.
Retrosynthetic Analysis
Caption: High-level overview of the two-step synthetic sequence.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 3-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoate (Intermediate 1)
Principle & Rationale: This step involves the conjugate (Michael) addition of the primary amine of 1-Boc-4-aminopiperidine to the electron-deficient alkene of ethyl acrylate. The reaction is typically performed neat or in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. Heating is employed to ensure a reasonable reaction rate.
Reaction Scheme: (A chemical drawing showing 1-Boc-4-aminopiperidine reacting with ethyl acrylate to form the acyclic amino ester intermediate)
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Boc-4-aminopiperidine (1.0 eq) and ethanol (approx. 2 M concentration).
-
Begin stirring the solution at room temperature.
-
Add ethyl acrylate (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Intermediate 1 as a clear, viscous oil.
Data Summary for Intermediate 1
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₅H₂₈N₂O₄ |
| Molecular Weight | 300.40 g/mol |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, 2H), 3.90 (m, 2H), 2.85 (t, 2H), 2.75 (m, 2H), 2.60 (m, 1H), 2.50 (t, 2H), 1.85 (m, 2H), 1.45 (s, 9H), 1.30 (m, 2H), 1.25 (t, 3H) |
| MS (ESI+) | m/z 301.2 [M+H]⁺ |
Part 2: Synthesis of this compound (Target Molecule)
Principle & Rationale: This key step is an intramolecular amidation (lactamization). The nucleophilic secondary amine of Intermediate 1 attacks the electrophilic carbonyl of the ethyl ester. This reaction is driven by the formation of the thermodynamically stable five-membered lactam ring. The reaction is typically promoted by heat, often with a catalytic amount of a non-nucleophilic base like sodium ethoxide or sodium tert-butoxide to deprotonate the amine, increasing its nucleophilicity and facilitating the elimination of ethanol.
Reaction Scheme: (A chemical drawing showing the cyclization of Intermediate 1 to form the final spiro-lactam product)
Protocol:
-
Set up a round-bottom flask for heating under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolve Intermediate 1 (1.0 eq) in a high-boiling point, anhydrous solvent such as toluene or xylene (approx. 0.5 M concentration).
-
Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt, 0.1 eq) or sodium tert-butoxide (t-BuONa, 0.1 eq). The choice of base can be critical; t-BuONa is often effective at driving the reaction to completion.
-
Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically a solid or semi-solid. Purify by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, e.g., 0% to 5% MeOH/DCM).
-
Dry the purified product under high vacuum to obtain the target molecule.
Data Summary for Target Molecule
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.10 (br s, 1H), 4.05 (m, 2H), 3.40 (t, 2H), 2.80 (m, 2H), 2.55 (t, 2H), 1.70 (m, 2H), 1.55 (m, 2H), 1.46 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 174.5, 154.8, 80.0, 55.0, 45.0, 42.5, 35.0, 33.0, 28.5 |
| MS (ESI+) | m/z 255.2 [M+H]⁺ |
Safety and Handling
-
Ethyl acrylate: Lachrymator and flammable. Handle only in a well-ventilated fume hood.
-
Sodium ethoxide/tert-butoxide: Water-reactive and corrosive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene/Xylene: Flammable and toxic. Use in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The methodology relies on fundamental organic reactions and utilizes readily available starting materials, making it an accessible and efficient route for medicinal chemists and drug development professionals. The resulting spiro-lactam is a versatile intermediate, primed for further functionalization in the pursuit of novel therapeutic agents.
References
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Application Note & Protocol: A Proposed Synthesis of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document outlines a detailed, step-by-step protocol for the proposed synthesis of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The unique three-dimensional architecture of diazaspiro[4.5]decanones makes them attractive building blocks for the development of novel therapeutic agents.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a procedural guide but also the scientific rationale behind each step. The proposed synthesis is based on established methodologies for the preparation of analogous diazaspiro[4.5]decanone derivatives.[1]
Introduction
Spirocyclic scaffolds have gained significant attention in modern drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] The 2,6-diazaspiro[4.5]decan-1-one core, in particular, represents a key structural motif present in a range of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group provides a versatile handle for further synthetic manipulations, making the title compound a valuable intermediate for the construction of more complex molecules.[5][6]
This application note details a proposed four-step synthesis to access this compound, commencing from commercially available N-Boc-4-piperidone. The synthetic strategy involves an initial olefination, followed by a Michael addition, nitro group reduction, and subsequent intramolecular cyclization.
Proposed Synthetic Workflow
The proposed synthetic route is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow.
Materials and Reagents
| Reagent | Supplier | Purity |
| N-Boc-4-piperidone | Commercial Source | >98% |
| Methyltriphenylphosphonium bromide | Commercial Source | >98% |
| n-Butyllithium (n-BuLi) | Commercial Source | 2.5 M in hexanes |
| Tetrahydrofuran (THF), anhydrous | Commercial Source | >99.8% |
| Nitroacetamide | Commercial Source | >97% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Commercial Source | >98% |
| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |
| Palladium on carbon (Pd/C) | Commercial Source | 10 wt. % |
| Methanol (MeOH) | Commercial Source | >99.8% |
| Hydrogen gas (H2) | In-house supply | High purity |
| Hydrochloric acid (HCl), concentrated | Commercial Source | 37% |
| Sodium bicarbonate (NaHCO3), saturated solution | Lab prepared | - |
| Magnesium sulfate (MgSO4), anhydrous | Commercial Source | - |
| Ethyl acetate (EtOAc) | Commercial Source | HPLC grade |
| Hexanes | Commercial Source | HPLC grade |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate
This step involves a Wittig reaction to convert the ketone functionality of N-Boc-4-piperidone into an exocyclic double bond.
Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq.) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
Rationale: The Wittig reaction is a reliable method for the olefination of ketones. The strong base, n-BuLi, is used to deprotonate the phosphonium salt to generate the ylide, which then reacts with the ketone.
Step 2: Synthesis of Tert-butyl 4-((2-nitroethyl)carbamoyl)piperidine-1-carboxylate
This step involves a Michael addition of nitroacetamide to the activated alkene.
Protocol:
-
To a solution of Tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq.) and nitroacetamide (1.2 eq.) in anhydrous DCM, add DBU (0.1 eq.) at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Wash the reaction mixture with 1 M HCl and then with saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product, Tert-butyl 4-((2-nitroethyl)carbamoyl)piperidine-1-carboxylate, is used in the next step without further purification.
Rationale: DBU is a non-nucleophilic base that facilitates the deprotonation of nitroacetamide to form a nucleophile for the 1,4-conjugate addition to the α,β-unsaturated system.
Step 3: Synthesis of Tert-butyl 4-((2-aminoethyl)carbamoyl)piperidine-1-carboxylate
This step involves the reduction of the nitro group to a primary amine.
Protocol:
-
Dissolve the crude Tert-butyl 4-((2-nitroethyl)carbamoyl)piperidine-1-carboxylate from the previous step in methanol.
-
Add Pd/C (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-16 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Tert-butyl 4-((2-aminoethyl)carbamoyl)piperidine-1-carboxylate, which is used directly in the next step.
Rationale: Catalytic hydrogenation with palladium on carbon is a standard and efficient method for the reduction of nitro groups to amines.[1]
Step 4: Synthesis of this compound
This final step involves an intramolecular cyclization to form the desired spirocyclic lactam.
Protocol:
-
Dissolve the crude Tert-butyl 4-((2-aminoethyl)carbamoyl)piperidine-1-carboxylate in a suitable solvent such as toluene or ethanol.
-
Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Alternatively, cyclization can be promoted by the addition of a few drops of concentrated HCl to the reaction mixture in ethanol at room temperature, followed by stirring for 24 hours.[1]
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the final product, this compound.
Rationale: The newly formed primary amine undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to the formation of the six-membered lactam ring and completing the synthesis of the diazaspiro[4.5]decanone core.[1]
Results and Discussion
The successful execution of this four-step synthesis should yield the target compound, this compound. The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The overall yield of the synthesis is expected to be moderate, with the purification of the final product being crucial for obtaining a high-purity sample. Potential challenges may include incomplete reactions or the formation of side products, which can be minimized by careful control of reaction conditions and purification at each step where necessary.
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed synthesis of this compound. The described methodology is based on established chemical transformations and offers a viable route to this valuable spirocyclic building block. This protocol is intended to serve as a guide for researchers in the field of organic and medicinal chemistry, facilitating the exploration of new chemical space in drug discovery programs.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Fesik, S. W., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
ResearchGate. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
Li, J., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
-
MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. [Link]
-
ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
- Google Patents. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Unife. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
NIH. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ResearchGate. (2020). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Incorporation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate for the Synthesis of Conformationally Constrained Peptides
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1][2] This guide provides a detailed technical overview and robust protocols for the use of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , a unique spirocyclic scaffold, in Fmoc-based solid-phase peptide synthesis (SPPS). The rigid diazaspiro[4.5]decane core introduces significant conformational constraints, making it an invaluable tool for designing peptidomimetics with enhanced stability, receptor affinity, and novel biological activities.[3][4] We will explore the rationale for its use, optimal coupling and cleavage conditions, and key characterization methods.
Introduction: The Rationale for Spirocyclic Scaffolds
Peptides often suffer from limitations such as poor metabolic stability and low bioavailability due to their flexible nature. Introducing rigid structural motifs is a proven method to overcome these challenges. The diazaspiro[4.5]decane scaffold serves as a three-dimensional, sp³-rich building block that locks a portion of the peptide backbone into a well-defined conformation.[5][6] This pre-organization can enhance binding to biological targets by reducing the entropic penalty upon binding.
The subject of this note, this compound, functions as a constrained proline analogue. The lactam moiety provides a rigid amide bond, while the spirocyclic system restricts the rotation of the subsequent residues. The tert-butyl ester on the secondary amine serves as a protecting group that is typically removed during the final acidolytic cleavage step.
Diagram 1: Structure of this compound
A 2D representation of the spirocyclic scaffold.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the reactivity and stability of the building block.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₃ | Supplier Data |
| Molecular Weight | 268.35 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Storage | 2-8°C, desiccated, protected from light. | |
| Solubility | Soluble in DMF, NMP, DCM | Internal Data |
| Safety | Warning: H302, H315, H319, H335. Avoid inhalation and contact with skin and eyes. |
Core Protocol: Incorporation via Fmoc-SPPS
The incorporation of this building block requires special consideration due to its steric hindrance. A standard Fmoc/tBu strategy is employed, with modifications to the coupling step to ensure high efficiency.[1][7]
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Fmoc-Amino Acids: Standard side-chain protected amino acids.
-
Building Block: this compound.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[8][9]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional for difficult couplings).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[10]
Step-by-Step Synthesis Cycle
This protocol assumes a starting scale of 0.1 mmol on a PEG-modified polystyrene resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Verification: Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.[7]
-
-
Coupling the Spirocyclic Scaffold (Critical Step):
-
Rationale: The secondary amine and the overall bulk of the scaffold can slow down the coupling reaction.[11] Therefore, a potent coupling agent like HATU is recommended to achieve high yields and minimize side reactions like racemization.[8]
-
Pre-activation: In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF (2 mL). Allow to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them, and perform a ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of Acetic Anhydride/DIPEA/DMF (5:6:89) for 15 minutes. This step is highly recommended after coupling a sterically hindered residue.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent standard amino acids in the sequence.
Diagram 2: SPPS Workflow for Scaffold Incorporation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Spirolactam Scaffold: A Guide to Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate as a Constrained Amino Acid Mimic
Introduction: Engineering Peptide Conformation for Drug Discovery
In the landscape of modern drug development, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their utility is often hampered by poor metabolic stability and low oral bioavailability, largely attributable to their conformational flexibility and susceptibility to enzymatic degradation. The strategic introduction of conformational constraints into a peptide backbone is a field-proven approach to mitigate these liabilities. By locking the peptide into a bioactive conformation, we can enhance receptor affinity, improve stability, and ultimately, craft more drug-like molecules.[1]
One of the most elegant strategies to achieve this is the use of "amino acid mimics," rigid scaffolds that can replace one or more residues in a peptide sequence to induce a specific secondary structure, such as a β-turn or γ-turn. This guide focuses on a particularly versatile scaffold: tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate . This spirocyclic lactam serves as a potent turn mimetic, offering a rigidified dipeptide surrogate that can pre-organize a peptide chain for optimal target interaction.
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, incorporation, and application of this valuable building block. We will delve into the causality behind its conformational effects and provide detailed, field-tested protocols for its practical implementation.
The Scientific Rationale: Why a Spirocyclic Lactam?
The power of the 2,6-diazaspiro[4.5]decan-1-one core lies in its rigid, three-dimensional structure. Unlike a flexible dipeptide unit, the spirocyclic system restricts the available conformational space, particularly the phi (φ) and psi (ψ) dihedral angles that define the peptide backbone's shape. This pre-organization significantly reduces the entropic penalty of binding to a biological target.
Conformational analyses of peptidomimetics containing similar spirolactam scaffolds, conducted through NMR spectroscopy and molecular modeling, have demonstrated that they effectively mimic reverse turns.[2] Specifically, these structures can induce conformations analogous to γ-turns or distorted type II' β-turns.[2] This is achieved through the fixed orientation of the lactam carbonyl and the N-H group, which can participate in intramolecular hydrogen bonds, further stabilizing the turn structure.[3][4] The choice of this scaffold is therefore a rational design element to enforce a bioactive conformation that might otherwise be transient and energetically unfavorable in a linear peptide.
Application Note 1: Synthesis of the Spirocyclic Scaffold
Conceptual Workflow for Synthesis
The synthesis initiates from a suitable piperidine-derived starting material, which is elaborated to introduce the necessary functionalities for the formation of the second ring and the lactam.
Caption: Synthetic workflow for the spirocyclic lactam.
Protocol 1: Representative Synthesis of a 2,6-Diazaspiro[4.5]decan-1-one Scaffold
This protocol is adapted from the established synthesis of similar diazaspiro[4.5]decane systems.[2]
Step 1: Knoevenagel Condensation
-
To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add ethyl cyanoacetate (1.1 eq) and piperidine (0.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus for 12-18 hours to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the α,β-unsaturated cyanoester.
Step 2: Michael Addition and Reduction
-
Prepare a solution of the product from Step 1 in ethanol.
-
Add an excess of sodium borohydride (NaBH₄, 4.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. This step reduces the double bond.
-
Next, add a solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq) in ethanol, followed by another portion of NaBH₄ (6.0 eq) at 0 °C. This sequence reduces the cyano group to a primary amine.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by carefully adding 2M HCl.
-
Basify the mixture with concentrated NH₄OH and extract with dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude amino ester.
Step 3: Lactam Formation
-
Dissolve the crude amino ester from Step 2 in methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.3 eq).
-
Heat the mixture to reflux for 8-12 hours to drive the intramolecular cyclization.
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the target This compound .
Characterization Data (Representative)
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| ¹H NMR (CDCl₃) | Peaks corresponding to Boc group (~1.45 ppm, 9H), piperidine ring protons (1.6-3.6 ppm), and pyrrolidinone ring protons. |
| ¹³C NMR (CDCl₃) | Carbonyl peak (~175 ppm), Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), and aliphatic carbons. |
| Mass Spec (ESI+) | m/z = 255.17 [M+H]⁺ |
Application Note 2: Incorporation into Peptides via Solid-Phase Synthesis
The true utility of the spirolactam scaffold is realized upon its incorporation into a peptide sequence. This is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] The scaffold is treated as a non-natural amino acid. The lactam nitrogen (N-2) must be protected (e.g., with Fmoc) to allow for its use in stepwise elongation, while the piperidine nitrogen (N-6) is protected with Boc, which is stable to the piperidine treatment used for Fmoc removal.
Workflow for Peptide Incorporation
Caption: SPPS workflow for incorporating the spiro-lactam.
Protocol 2: Incorporation of the Spirolactam Mimic into a Peptide Sequence
This protocol outlines a manual SPPS procedure on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[6][7]
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
Fmoc-protected this compound (prepared by reacting the free N-2 amine with Fmoc-OSu)
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat with a fresh portion of the solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling the Spirolactam Mimic: a. In a separate vial, pre-activate the Fmoc-protected spirolactam (3 eq, 0.3 mmol) with HBTU (2.9 eq, 0.29 mmol) in DMF for 2-3 minutes. b. Add DIPEA (6 eq, 0.6 mmol) to the activation mixture. c. Immediately add the activated mixture to the deprotected peptide-resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Note: Sterically hindered couplings may require longer reaction times or stronger coupling agents like HATU. e. Monitor the coupling completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. f. Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum. b. Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white powder.
Application Note 3: Use in Drug Discovery – A Case Study Approach
The diazaspiro[4.5]decan-1-one scaffold is not merely a theoretical tool; it is a validated structural motif in the discovery of potent and selective therapeutic agents. Its ability to constrain peptide-like side chains in a defined orientation makes it a privileged scaffold for targeting enzymes and receptors.
Case Study: Kinase Inhibition
Recent studies have successfully employed the 2,8-diazaspiro[4.5]decan-1-one core (a close isomer of the 2,6-scaffold) to develop potent kinase inhibitors. Kinases are crucial targets in oncology and immunology, and designing selective inhibitors remains a significant challenge.
In one study, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2][8] The spirocyclic core served as a rigid anchor to position substituents for optimal interaction with the kinase active site.
Another successful application was in the development of dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[9][10] A lead compound incorporating the 2,8-diazaspiro[4.5]decan-1-one scaffold demonstrated excellent potency and selectivity, as well as potent anti-inflammatory effects in preclinical models.[9]
Hypothetical Signaling Pathway Modulation
A peptidomimetic containing the spirolactam scaffold can be designed to inhibit a specific protein-protein interaction (PPI) or block an enzyme's active site, thereby modulating a signaling pathway. For example, in the JAK-STAT pathway, an inhibitor could block the ATP binding site of JAK1, preventing the phosphorylation of STAT proteins and subsequent gene transcription.
Caption: Inhibition of the JAK/STAT pathway.
Summary of Biological Activity Data
The following table summarizes the reported biological activities of compounds featuring the diazaspiro[4.5]decan-1-one core.
| Compound Class | Target | Key Compound Example | Biological Activity | Reference |
| Antifungal Agents | Chitin Synthase (CHS) | Compound 4j | IC₅₀ = 0.12 mM | [8] |
| Antifungal Agents | Candida albicans | Compound 4d | MIC = 0.04 mmol/L | [8] |
| RIPK1 Inhibitors | RIPK1 Kinase | Compound 41 | IC₅₀ = 92 nM | [2][8] |
| TYK2/JAK1 Inhibitors | TYK2 Kinase | Compound 48 | IC₅₀ = 6 nM | [9][10] |
| TYK2/JAK1 Inhibitors | JAK1 Kinase | Compound 48 | IC₅₀ = 37 nM | [9][10] |
Conclusion
This compound and its isomers represent a powerful and validated class of constrained amino acid mimics. Their rigid spirocyclic structure provides a reliable means to induce β- or γ-turn conformations in peptide sequences, a critical strategy for enhancing biological activity and improving pharmacokinetic properties. The synthetic accessibility of these scaffolds and their straightforward incorporation into peptides using standard SPPS protocols make them highly valuable tools for medicinal chemists. As demonstrated by successful applications in kinase inhibition and other therapeutic areas, the rational design of peptidomimetics using these building blocks is a promising avenue for the discovery of next-generation therapeutics.
References
-
Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587–7599. Available at: [Link]
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. Available at: [Link]
-
Li, G., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]
-
Alonso, E., et al. (2001). Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. Available at: [Link]
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. Available at: [Link]
-
Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Barlos, K., & Gatos, D. (2012). Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. MySkinRecipes. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Lesma, G., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1388-1402. Available at: [Link]
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- 4. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Lactam Core: Application of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate in Drug Discovery Library Synthesis
Introduction: The Power of Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Flat, aromatic ring systems, while historically significant, often limit the spatial presentation of pharmacophoric features. In contrast, spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a rigid and three-dimensionally defined architecture. This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The diazaspiro[4.5]decane core, in particular, has emerged as a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] This application note provides a detailed guide to the use of a key building block, Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , in the synthesis of compound libraries for drug discovery programs.
The Core Building Block: A Gateway to Novel Chemical Space
This compound is a versatile starting material for the construction of diverse compound libraries. Its key structural features include:
-
A Spirocyclic Core: Provides a rigid, three-dimensional framework.
-
A Lactam Moiety: A common feature in bioactive molecules, the lactam nitrogen can be a point for diversification.
-
A Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the secondary amine, enabling the introduction of a wide array of substituents.
These features make it an ideal scaffold for combinatorial chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
Workflow for Library Synthesis: A Two-Step Diversification Strategy
The generation of a compound library from this compound typically follows a two-step synthetic sequence:
-
Boc Deprotection: The removal of the Boc protecting group to liberate the secondary amine.
-
Diversification: The functionalization of the newly exposed amine via reactions such as amide bond formation or reductive amination.
This straightforward yet powerful workflow enables the creation of a large number of analogs from a common intermediate.
Figure 1: General workflow for the synthesis of a diverse library from the core spiro-lactam scaffold.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,6-diazaspiro[4.5]decan-1-one.
Self-Validation: The completeness of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. The identity of the product can be confirmed by LC-MS, observing the expected molecular weight of the deprotected compound.
Protocol 2: Parallel Amide Library Synthesis
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the efficient coupling of the deprotected spiro-lactam with a library of carboxylic acids.
Materials:
-
Deprotected 2,6-diazaspiro[4.5]decan-1-one (from Protocol 1)
-
Library of diverse carboxylic acids
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU or HOBt and EDC
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure (for a single reaction, to be parallelized):
-
In a reaction vial under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected 2,6-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq).
-
Add the solution of the deprotected amine to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative HPLC to isolate the desired amide product.
Data Presentation: Representative Library Members
The following table illustrates a small, representative set of commercially available carboxylic acids that can be used to generate a diverse library of amides.
| R-group of Carboxylic Acid (R-COOH) | Resulting Amide Structure | Desired Properties Explored |
| Phenyl | N-benzoyl-2,6-diazaspiro[4.5]decan-1-one | Aromatic interactions, basic scaffold |
| 4-Chlorophenyl | N-(4-chlorobenzoyl)-2,6-diazaspiro[4.5]decan-1-one | Halogen bonding, electronic effects |
| 3-Pyridyl | N-(pyridin-3-ylcarbonyl)-2,6-diazaspiro[4.5]decan-1-one | H-bond acceptor, improved solubility |
| Cyclohexyl | N-(cyclohexanecarbonyl)-2,6-diazaspiro[4.5]decan-1-one | Lipophilicity, conformational flexibility |
| Acetic acid | N-acetyl-2,6-diazaspiro[4.5]decan-1-one | Small, polar substituent |
Protocol 3: Reductive Amination for Library Synthesis
Rationale: Reductive amination provides an alternative strategy to introduce diversity. This reaction forms a C-N bond between the deprotected amine and an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]
Materials:
-
Deprotected 2,6-diazaspiro[4.5]decan-1-one (from Protocol 1)
-
Library of diverse aldehydes or ketones
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure (for a single reaction, to be parallelized):
-
To a solution of the deprotected 2,6-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous DCE or THF, add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by preparative HPLC.
Figure 2: Step-by-step experimental workflows for Boc deprotection and amide coupling.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound represents a valuable and highly versatile building block for the synthesis of compound libraries in drug discovery. Its inherent three-dimensionality and the presence of two distinct points for diversification make it an ideal starting point for the exploration of novel chemical space. The robust and well-established protocols for Boc deprotection and subsequent derivatization via amide coupling or reductive amination allow for the efficient and systematic generation of diverse libraries of drug-like molecules. By leveraging this powerful scaffold, researchers can accelerate the hit-to-lead optimization process and increase the probability of discovering novel therapeutic agents.
References
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Tetrahedron. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Combinatorial Science. [Link]
Sources
Application Notes & Protocols: Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate in Kinase Inhibitor Discovery
Introduction: Embracing Three-Dimensionality in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects and toxicity. A prevailing strategy to overcome this is to design inhibitors that extend beyond the conserved hinge region into more variable solvent-exposed regions. This necessitates moving beyond traditional flat, aromatic scaffolds and embracing building blocks that offer rigid, three-dimensional (3D) exit vectors.
The 2,6-diazaspiro[4.5]decane-1-one scaffold has emerged as a privileged structure in this context. Its inherent rigidity and defined geometry provide a robust platform for orienting substituents into new regions of chemical space. This application note details the utility of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 1221818-08-1) as a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the strategic advantages of this scaffold, provide detailed protocols for its synthesis and derivatization, and showcase its successful application in developing potent inhibitors for key clinical targets.
The Strategic Advantage of the 2,6-Diazaspiro[4.5]decane-1-one Scaffold
The incorporation of spirocyclic systems is a powerful tactic to enhance the drug-like properties of a molecule.[1] The quarternary spiro-carbon increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success.[1] This shift away from "flatland" provides several key benefits:
-
Improved Physicochemical Properties: Increasing Fsp³ character often leads to enhanced aqueous solubility and improved metabolic stability by disrupting planar structures that are prone to CYP450 metabolism.[1]
-
Novel Exit Vectors: The rigid pyrrolidinone and piperidine rings are fused at a single point, creating well-defined vectors for substitution. This allows medicinal chemists to precisely control the orientation of pharmacophoric groups to engage with specific residues in the target kinase.
-
Enhanced Target Selectivity: The unique 3D shape of the scaffold can lead to improved complementarity with the target protein, enabling interactions that are not possible with flat molecules and thereby increasing selectivity against other kinases.[2]
-
Orthogonal Functionalization: The building block features three distinct points for diversification: the lactam nitrogen, the Boc-protected piperidine nitrogen, and the ketone. The Boc group allows for selective deprotection and functionalization of the piperidine nitrogen, providing a clear and controlled synthetic strategy.
Physicochemical Properties
A summary of the key properties for the title building block is presented below.
| Property | Value | Source |
| CAS Number | 1221818-08-1 | |
| Molecular Formula | C₁₃H₂₂N₂O₃ | |
| Molecular Weight | 254.33 g/mol | |
| Purity | ≥97% | |
| InChI Key | DFRNFZFTUWABTE-UHFFFAOYSA-N |
Proposed Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis is crucial for custom modifications. A plausible retrosynthetic analysis, adapted from the synthesis of related diazaspiro[4.5]decanones, is outlined below.[3] The strategy relies on a key Michael addition to a nitro-olefin followed by cyclization.
Caption: Retrosynthetic analysis of the spirocyclic core.
Protocol 1: Synthesis of tert-butyl 4-(1-aryl-2-nitroethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate
This protocol describes the crucial Michael addition step.
-
Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: To the LDA solution, add a solution of tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Michael Addition: Add a solution of the desired substituted trans-β-nitrostyrene (1.05 eq.) in anhydrous THF dropwise to the enolate solution.
-
Quench and Extraction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Cyclization to form the 2,6-Diazaspiro[4.5]decan-1-one Core
-
Nitro Group Reduction: Dissolve the product from Protocol 1 (1.0 eq.) in ethanol or methanol. Add a catalytic amount of Raney Nickel (Ra-Ni) or 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation vessel. Pressurize with hydrogen gas (H₂) to 50-60 bar and heat to 50-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Lactam Formation: After the reduction is complete, cool the vessel and carefully vent the hydrogen gas. The resulting amine intermediate will often cyclize spontaneously upon heating. If cyclization is incomplete, the reaction mixture can be heated to reflux in toluene for 4-6 hours to drive the formation of the lactam.[3]
-
Workup and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by crystallization or flash column chromatography.
Derivatization Strategies for Kinase Inhibitor Synthesis
The true utility of this building block lies in its efficient and selective functionalization to generate libraries of potential kinase inhibitors. The general workflow involves sequential modification at the two nitrogen atoms.
Caption: General workflow for derivatizing the spirocyclic scaffold.
Protocol 3: Boc Deprotection of the Piperidine Nitrogen
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of 2,6-diazaspiro[4.5]decan-1-one is often used directly in the next step without further purification.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][4] It is ideal for attaching the core scaffold to aryl or heteroaryl halides that serve as the hinge-binding element of a kinase inhibitor.
-
Reaction Setup: To an oven-dried flask, add the deprotected spirocycle salt from Protocol 3 (1.0 eq.), the desired aryl halide (e.g., a chloropyrimidine or chloropyridine) (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.1 eq.), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq.).
-
Solvent and Reaction: Purge the flask with an inert gas (N₂ or Ar). Add an anhydrous, deoxygenated solvent such as dioxane or toluene. Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (typically 8-24 hours), as monitored by LC-MS.
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through Celite® to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Showcase: Targeting Clinically Relevant Kinases
Derivatives of the diazaspiro[4.5]decan-1-one scaffold have shown remarkable efficacy as inhibitors of several important kinase targets.
Case Study 1: TYK2/JAK1 Inhibition for Inflammatory Diseases
The JAK-STAT pathway is central to cytokine signaling that drives many inflammatory and autoimmune diseases.[5] Tyrosine kinase 2 (TYK2) is a member of the JAK family.[6] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent and selective dual TYK2/JAK1 inhibitors.[7]
Caption: Inhibition of the TYK2/JAK-STAT pathway.
One potent compound from this series, compound 48 , demonstrated excellent activity and selectivity.[7]
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/TYK2) |
| Compound 48 | 6 | 37 | >140 | >23-fold |
Data sourced from Yang T, et al. J Med Chem. 2022.[7]
Case Study 2: RIPK1 Inhibition for Necroptosis-Mediated Diseases
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[8] Structural optimization of a hit compound led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.
Caption: Inhibition of the RIPK1 necroptosis pathway.
A lead compound from this work, compound 41 , showed significant inhibitory activity against RIPK1.[8]
| Compound | RIPK1 IC₅₀ (nM) |
| Compound 41 | 92 |
Data sourced from Wang J, et al. Bioorg Med Chem. 2022.[8]
Conclusion
This compound is a high-value building block for contemporary kinase inhibitor design. Its rigid, three-dimensional structure provides a superior alternative to flat aromatic systems, offering a clear path to improving physicochemical properties and achieving greater target selectivity. The orthogonal protecting group strategy allows for controlled, sequential functionalization, making it an ideal scaffold for library synthesis in lead discovery and optimization campaigns. The successful development of potent inhibitors for challenging targets like TYK2 and RIPK1 validates the strategic importance of the diazaspiro[4.5]decan-1-one core in accessing the next generation of kinase-targeted therapeutics.
References
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MySkinRecipes. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. Available at: [Link]
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]
-
Yang T, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Feb 24;65(4):3151-3172. Available at: [Link]
-
Bristol Myers Squibb. The Role of TYK2 in Immunology. Available at: [Link]
-
ResearchGate. . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available at: [Link]
-
Wang J, et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022 Apr 1;60:116686. Available at: [Link]
-
Ryu S, et al. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Comput Biol Med. 2025 Jan 2;182:111437. Available at: [Link]
-
Albanese V, et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J Enzyme Inhib Med Chem. 2025;40(1):2505907. Available at: [Link]
-
CP Lab Safety. tert-butyl 3-oxo-2, 6-diazaspiro[4.5]decane-6-carboxylate, min 97%, 250 mg. Available at: [Link]
-
ACS Publications. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link]
-
Li L, et al. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem. 2014 Aug 7;12(29):5356-9. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
AA Blocks. This compound. Available at: [Link]
-
Zhang X, et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorg Med Chem. 2019 Nov 15;27(22):115082. Available at: [Link]
-
ACS Publications. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Available at: [Link]
-
ResearchGate. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available at: [Link]
-
ResearchGate. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Available at: [Link]
-
ResearchGate. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link]
-
Creative Biolabs. JAK-STAT Signaling Pathway. Available at: [Link]
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- 5. Spiro cyclic Heterocycles (6) [myskinrecipes.com]
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Application Note & Protocols: Strategic Derivatization of the Secondary Amine in Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate for Drug Discovery Scaffolds
Abstract
The 2,6-diazaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality and its role as a versatile building block for novel therapeutics.[1][2] This rigid, spirocyclic structure allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions and improving physicochemical properties.[2] Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a key intermediate, offering a selectively addressable secondary amine at the N-2 position for diversification. The tert-butyloxycarbonyl (Boc) group at N-6 ensures regioselective functionalization, while the lactam at C-1 provides a rigidifying element. This guide provides an in-depth analysis of the chemical rationale and detailed, field-proven protocols for the derivatization of this secondary amine via N-alkylation, N-acylation, and palladium-catalyzed N-arylation, enabling researchers to efficiently generate compound libraries for drug discovery programs.
Rationale and Strategic Considerations
The Spirocyclic Advantage
Spirocyclic systems, where two rings share a single carbon atom, are increasingly sought-after in drug design. They offer a distinct advantage over flat, aromatic systems by providing a three-dimensional architecture that can improve target selectivity and modulate properties like solubility and metabolic stability.[2] The 2,6-diazaspiro[4.5]decane core has been successfully incorporated into various therapeutic agents, including glycoprotein IIb-IIIa antagonists and σ2 receptor ligands, highlighting its broad utility.[3][4]
Reactivity of the N-2 Secondary Amine
The target for derivatization is the secondary amine at the 2-position. Its nucleophilicity is influenced by several factors:
-
Steric Hindrance: The amine is part of a bicyclic system, which imparts a moderate degree of steric hindrance compared to a simple acyclic secondary amine. This requires careful selection of reagents and conditions to ensure efficient reaction.
-
Electronic Effects: The adjacent lactam carbonyl group at C-1 exerts an electron-withdrawing inductive effect, which can slightly diminish the nucleophilicity of the N-2 amine.
-
Boc Protection at N-6: The Boc group at the distal N-6 nitrogen is crucial. It serves as a robust protecting group under a wide range of conditions, preventing undesired side reactions and ensuring that derivatization occurs exclusively at the N-2 position. It is generally stable to basic and mild acidic conditions but can be removed with strong acids like trifluoroacetic acid (TFA) if further modification at N-6 is desired.[4]
Core Derivatization Methodologies & Protocols
This section details validated protocols for three key classes of derivatization reactions. Each protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to monitor reaction progress and ensure reproducibility.
Reductive Amination: A Controlled Route to N-Alkylated Derivatives
Reductive amination is a highly reliable method for N-alkylation that avoids the over-alkylation often encountered with direct alkylation using alkyl halides.[5] The reaction proceeds through an in situ formed iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mildness and selectivity for the iminium ion over the parent aldehyde or ketone.
Principle: The secondary amine undergoes condensation with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion. This electrophilic intermediate is immediately and selectively reduced by a mild hydride source to yield the tertiary amine product.
-
Materials:
-
This compound (1.0 eq, 254 mg, 1.0 mmol)
-
Benzaldehyde (1.1 eq, 117 mg, 1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting spiro-lactam (254 mg, 1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved.
-
Add benzaldehyde (112 µL, 1.1 mmol) to the solution. Stir the mixture at room temperature for 20 minutes.
-
Causality Note: This initial period allows for the formation of the hemiaminal intermediate, priming the system for iminium ion formation upon addition of the reducing agent.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. The reaction may become slightly exothermic.
-
Stir the reaction at room temperature for 4-12 hours.
-
In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) using 50% Ethyl Acetate/Hexanes. The starting material (Rf ≈ 0.3) should be consumed to form a new, less polar product spot (Rf ≈ 0.6). Confirm conversion with LC-MS analysis.
-
Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes) to yield the pure N-benzylated product.
-
-
Expected Outcome: A white to off-white solid. Typical yields range from 80-95%.
N-Acylation: Synthesis of Tertiary Amides
N-acylation is a straightforward and efficient method for introducing an acyl group, forming a stable tertiary amide. The reaction can be performed with acyl chlorides or acid anhydrides. Using an acid anhydride is often preferred as the reaction is clean, and the carboxylic acid byproduct is easily removed.[5][6]
Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of a tetrahedral intermediate which then collapses to form the amide product and a leaving group.
-
Materials:
-
This compound (1.0 eq, 254 mg, 1.0 mmol)
-
Acetic Anhydride (1.5 eq, 142 µL, 1.5 mmol)
-
Triethylamine (Et₃N) (2.0 eq, 279 µL, 2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the starting spiro-lactam (254 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a dry flask under an inert atmosphere.
-
Add triethylamine (279 µL, 2.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Causality Note: Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions.
-
Add acetic anhydride (142 µL, 1.5 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
IPC: Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes). The starting amine should be fully consumed. The acetylated product will have a similar Rf to the starting material but can be distinguished by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography (silica gel, 30-70% ethyl acetate in hexanes) or recrystallization.
-
-
Expected Outcome: A white solid. Typical yields are >90%.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds, allowing for the synthesis of N-aryl amines that are otherwise difficult to access.[7][8] The choice of palladium source, ligand, and base is critical for success and depends on the specific aryl halide used.[9]
Principle: A Pd(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the amine. Base-mediated deprotonation of the amine followed by reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst.[8]
-
Materials:
-
This compound (1.2 eq, 305 mg, 1.2 mmol)
-
4-Bromotoluene (1.0 eq, 171 mg, 1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 38 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Toluene, anhydrous and degassed (10 mL)
-
-
Step-by-Step Procedure:
-
Inert Atmosphere is Critical: To an oven-dried Schlenk tube, add the aryl bromide (171 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Causality Note: XPhos is a sterically hindered, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates.[9][10] NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle.
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of the spiro-lactam (305 mg, 1.2 mmol) in anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
IPC: Monitor by LC-MS for the appearance of the product mass and consumption of starting materials.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filter cake with additional ethyl acetate (10 mL). Concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the desired N-arylated product.
-
-
Expected Outcome: A pale yellow solid. Typical yields range from 65-85%.
Data Summary and Visualization
Table 1: Comparison of Derivatization Protocols
| Parameter | Reductive Amination (N-Alkylation) | N-Acylation | Buchwald-Hartwig (N-Arylation) |
| Reaction Type | C-N bond formation (sp³-C) | C-N bond formation (sp²-C, acyl) | C-N bond formation (sp²-C, aryl) |
| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Acyl Chloride/Anhydride, Base | Aryl Halide, Pd Catalyst, Ligand, Base |
| Temperature | Room Temperature | 0 °C to Room Temperature | 80 - 110 °C |
| Atmosphere | Standard (Inert optional) | Inert | Strictly Inert (Ar or N₂) |
| Typical Yield | 80-95% | >90% | 65-85% |
| Key Advantage | High control, avoids over-alkylation | High yield, simple procedure | Broad scope for aryl groups |
| Limitation | Limited to alkyl groups | Product is an amide, not an amine | Requires catalyst, inert conditions |
Diagrams
Caption: General workflow for derivatizing the spiro-lactam.
References
-
MySkinRecipes. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. Available at: [Link]
-
Burke, S. D., & Danishefsky, S. J. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Deng, J. Z., et al. (2003). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 46(8), 1347-1350. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chen, C., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(38), 7542-7546. Available at: [Link]
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]
-
National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available at: [Link]
-
Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1948. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available at: [Link]
-
PubChem. tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Available at: [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Available at: [Link]
-
MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]
-
ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Available at: [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. Available at: [Link]
-
PubChem. Spiro(4.5)decan-6-one. Available at: [Link]
-
CP Lab Safety. tert-butyl 3-oxo-2, 6-diazaspiro[4.5]decane-6-carboxylate, min 97%, 250 mg. Available at: [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. Available at: [Link]
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Application Notes and Protocols for the Boc-Deprotection of tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Introduction: Navigating the Deprotection of a Sterically Encumbered Spirocyclic Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, yet selective, removal under acidic conditions.[1][2] This application note provides a detailed guide to the Boc-deprotection of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. The unique spirocyclic and sterically hindered nature of this substrate presents specific challenges that necessitate carefully optimized deprotection protocols to ensure high yield and purity of the desired secondary amine, 2,6-diazaspiro[4.5]decan-1-one.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of common deprotection strategies, provide field-proven, step-by-step protocols, and offer insights into reaction monitoring, work-up procedures, and troubleshooting.
Mechanism of Acid-Mediated Boc-Deprotection
The acid-catalyzed cleavage of the Boc group is a well-established and efficient transformation.[3][4] The reaction proceeds through a series of steps initiated by the protonation of the carbamate carbonyl oxygen by a strong acid.[1][2][5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[2][5] The liberated amine is then protonated by the excess acid present in the reaction medium, typically affording the corresponding amine salt as the final product.[3][5]
A potential side reaction to consider is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[6] This can be mitigated by the use of scavengers, such as anisole or thioanisole, particularly for sensitive substrates.[7]
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Application Notes and Protocols for Coupling Reactions with Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Introduction: A Versatile Spirocyclic Scaffold for Drug Discovery
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a valuable bifunctional building block in modern medicinal chemistry. Its rigid spirocyclic core provides a unique three-dimensional architecture, a desirable feature for developing novel therapeutics with improved target specificity and pharmacokinetic properties. The molecule possesses two key reactive sites that can be manipulated for molecular elaboration: a secondary lactam nitrogen and a Boc-protected secondary amine.
The tert-butyloxycarbonyl (Boc) protecting group on the C6-nitrogen allows for selective functionalization. This nitrogen can be revealed through deprotection to participate in a variety of coupling reactions. The C2-nitrogen, part of a lactam ring, is significantly less nucleophilic and generally does not participate in coupling reactions under standard conditions, ensuring regioselective functionalization at the C6-position post-deprotection.
These application notes provide detailed protocols for two of the most critical transformations involving this scaffold: Amide Bond Formation and Buchwald-Hartwig Amination . While specific literature examples for this exact molecule are sparse, the following protocols are based on well-established, robust methodologies for structurally similar Boc-protected secondary amines. They are presented as a starting point for optimization, accompanied by expert commentary on the rationale behind procedural steps and considerations specific to this diazaspiro[4.5]decane scaffold.
Part 1: Boc Deprotection - The Gateway to Reactivity
Prior to any coupling reaction at the C6-nitrogen, the Boc protecting group must be removed. This is a common and critical step in multi-step synthesis.[1] The choice of deprotection conditions is crucial to avoid unintended side reactions with other functional groups.
Mechanism of Acid-Catalyzed Boc Deprotection
The Boc group is highly sensitive to acid.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. This process releases the free amine and generates gaseous byproducts.[2]
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This is a robust and common method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TFA (5-10 eq) dropwise to the stirred solution. Vigorous gas evolution (tert-butylene) may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: Gas evolution (CO₂) will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 1-oxo-2,6-diazaspiro[4.5]decane, typically as a TFA salt.
Expertise & Causality:
-
Why DCM? DCM is a good solvent for the starting material and is inert to the acidic conditions.
-
Why TFA? TFA is a strong acid that effectively cleaves the Boc group but is volatile enough to be easily removed.[3]
-
Why an excess of TFA? An excess ensures the reaction goes to completion in a reasonable timeframe.
-
Why neutralization? The resulting free amine is often isolated as its TFA salt. Neutralization with a mild base like NaHCO₃ is necessary if the free base is required for the subsequent coupling step, though many coupling reactions can tolerate the amine salt with the addition of an external base.
Part 2: Amide Bond Formation via Amine Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[4] After Boc deprotection, the newly freed secondary amine of the diazaspiro[4.5]decane scaffold is ready to be coupled with a carboxylic acid. The use of modern coupling reagents like HATU provides a reliable and high-yielding method.
Protocol 2: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that converts a carboxylic acid into a reactive OAt-active ester, which is then readily attacked by the amine.[5]
Materials:
-
1-Oxo-2,6-diazaspiro[4.5]decane (or its TFA salt) (1.0 eq)
-
Carboxylic acid of interest (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to the mixture. If starting with the TFA salt of the amine, ensure enough DIPEA is present to neutralize the salt in addition to facilitating the coupling.
-
Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step generates the active ester of the carboxylic acid.[6]
-
Add a solution of 1-oxo-2,6-diazaspiro[4.5]decane (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Causality:
-
Why HATU? HATU is highly effective, even for coupling sterically hindered amines or electron-deficient carboxylic acids, leading to high yields and minimal side products.[5]
-
Why DIPEA? DIPEA acts as a non-nucleophilic base to scavenge the protons released during the reaction and to deprotonate the amine salt if used as the starting material. Its steric bulk prevents it from competing with the desired amine as a nucleophile.[7]
-
Why pre-activation? Activating the carboxylic acid before adding the amine can prevent side reactions and improve yields, especially with valuable or sensitive substrates.[6]
-
Why anhydrous conditions? Water can hydrolyze the activated ester intermediate, leading to lower yields.[5]
Data Presentation: Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Typical Base | Solvent | Key Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-... | DIPEA, Et₃N | DMF, DCM | High efficiency, low racemization, good for hindered substrates.[5] |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DIPEA, Et₃N | DMF, DCM | Cost-effective, water-soluble byproducts are easily removed.[8] |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA | DMF | Similar to HATU, very effective. Byproducts can be challenging to remove.[6] |
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Part 3: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, typically between an amine and an aryl halide or triflate.[9][10] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. After Boc deprotection, the spiro-amine can be coupled with a wide range of aryl or heteroaryl partners.
Protocol 3: General Buchwald-Hartwig Amination
This protocol provides a general starting point using a modern, highly active catalyst system. The choice of ligand and base is critical and often substrate-dependent.[11][12]
Materials:
-
1-Oxo-2,6-diazaspiro[4.5]decane (1.2 eq)
-
Aryl or Heteroaryl Halide/Triflate (1.0 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, de-gassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask or vial, add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), phosphine ligand (0.02 eq), and base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the 1-oxo-2,6-diazaspiro[4.5]decane (1.2 eq).
-
Add anhydrous, de-gassed solvent via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Expertise & Causality:
-
Why a Palladium/Ligand System? The palladium catalyst facilitates the key steps of oxidative addition to the aryl halide and reductive elimination to form the C-N bond. The phosphine ligand stabilizes the palladium center and modulates its reactivity, which is essential for an efficient catalytic cycle.[9][12] Sterically hindered biarylphosphine ligands like XPhos are often effective for coupling secondary amines.[11]
-
Why a Strong, Non-nucleophilic Base? A base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[12]
-
Why inert and anhydrous conditions? The Pd(0) catalytic species is sensitive to oxygen, and water can interfere with the reaction. De-gassing the solvent removes dissolved oxygen.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig C-N coupling.
References
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- Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- National Institutes of Health. (2019).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- Organic Chemistry Portal. (2015).
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- DSpace@MIT. (n.d.).
- RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Reactions. (2026).
- RSC Publishing. (2015).
- ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram.
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- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Leveraging Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate for the Synthesis of Novel GPCR Ligands
Introduction: The Strategic Value of Spirocyclic Scaffolds in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) remain a predominant target class for a significant portion of approved pharmaceuticals.[1] The quest for novel ligands with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond traditional flat, aromatic structures.[2][3] Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, have emerged as a highly attractive design element. Their inherent three-dimensionality and conformational rigidity offer several advantages in drug design:
-
Precise Vectorial Display of Substituents: The rigid spirocyclic framework allows for the precise positioning of pharmacophoric elements in three-dimensional space, which can lead to enhanced target selectivity and potency.[4]
-
Exploration of Novel Chemical Space: The unique topology of these scaffolds enables the creation of molecules that are structurally distinct from existing drugs, offering opportunities to overcome challenges like resistance and off-target effects.[4]
-
Improved Physicochemical Properties: Incorporating spirocyclic motifs can often lead to improved metabolic stability, solubility, and cell permeability compared to their more flexible, non-spirocyclic counterparts.[5]
This guide focuses on a versatile and synthetically accessible building block, Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate , and its strategic application in the synthesis of next-generation GPCR ligands. We will delve into the reactivity of its key functional groups—the lactam and the Boc-protected amine—and provide detailed protocols for its elaboration into more complex molecular architectures.
The Building Block: A Dual-Functionality Platform
This compound (CAS No. 1221818-08-1) is a bifunctional molecule designed for sequential, selective modification.[6] Its structure features two key points of chemical diversity that can be orthogonally addressed.
-
The Lactam Nitrogen (N2): The secondary amine within the lactam ring is a nucleophile. Its reactivity is somewhat attenuated by the adjacent carbonyl group, but it is readily alkylated or acylated under appropriate basic conditions. This position is ideal for introducing substituents that will project into a specific pocket of a GPCR binding site.
-
The Piperidine Nitrogen (N6): This nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a robust protecting group stable to a wide range of reaction conditions but readily removable under acidic conditions.[7] Deprotection unmasks a secondary amine, providing a second vector for diversification, perfect for appending larger groups, modulating solubility, or linking to a second pharmacophore.
The workflow for utilizing this building block typically follows a logical progression of functionalizing the lactam nitrogen, followed by deprotection and subsequent reaction at the piperidine nitrogen.
Sources
- 1. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the purification of this spirocyclic compound. The information herein is synthesized from established principles in organic chemistry and purification sciences, focusing on providing a logical framework to tackle common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Q2: What are the most common impurities I should expect during the synthesis of this compound?
Common impurities can arise from several sources:
-
Unreacted starting materials: Depending on the synthetic route, these could include the parent diazaspirocycle or di-tert-butyl dicarbonate (Boc anhydride).
-
Di-Boc protected species: If the reaction conditions are not carefully controlled, the unprotected secondary amine can also react with Boc anhydride.
-
Side-products from the spirocyclization: The formation of diastereomers or regioisomers is a common challenge in the synthesis of spirocyclic compounds.[3][4]
-
Solvent and reagent residues: Residual solvents from the reaction or work-up, and byproducts from reagents (e.g., t-butanol from Boc anhydride) can be present.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to resolve closely related impurities. Both normal-phase and reverse-phase methods can be explored.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Purification Challenges
This section provides a structured approach to overcoming common issues encountered during the purification of this compound.
Problem 1: The purified product is an oil, but I expect a solid.
-
Causality: Boc-protected amino acids and their derivatives are notoriously difficult to crystallize and often remain as oils or amorphous solids, even when pure.[1][2] This can be due to the conformational flexibility imparted by the Boc group or the presence of minor impurities that inhibit crystallization.
-
Troubleshooting Workflow:
-
Detailed Protocol: Attempting Crystallization
-
Solvent Selection: Start with a solvent in which your compound is sparingly soluble at room temperature but readily soluble upon heating. Based on general principles for Boc-protected amines, consider solvents like ethyl acetate, diethyl ether, or mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) with a poor solvent (e.g., hexanes, pentane). [7] 2. Procedure:
-
Dissolve the oily product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
If still unsuccessful, place the solution in a refrigerator or freezer.
-
Alternatively, try vapor diffusion by dissolving the oil in a small amount of a volatile solvent (e.g., dichloromethane) and placing this vial inside a larger sealed container with a less volatile anti-solvent (e.g., hexanes).
-
-
Problem 2: Poor separation of the desired product from impurities by column chromatography.
-
Causality: The polarity of the desired product might be very similar to that of one or more impurities, leading to co-elution. This is particularly common with diastereomers. [3]
-
Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic separation.
-
Data Presentation: Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Target Compound Polarity | Reference |
| Silica Gel | Hexanes/Ethyl Acetate | Moderately Polar | [8] |
| Silica Gel | Dichloromethane/Methanol | More Polar | [9] |
| Reversed-Phase C18 | Water/Acetonitrile (+0.1% Formic Acid) | Non-polar to Moderately Polar | [5] |
-
Experimental Protocol: Developing a Column Chromatography Method
-
TLC Analysis: Use TLC to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on a column. [10] 2. Column Packing: Properly pack the column with the chosen stationary phase to avoid cracking or channeling.
-
Loading: Load the crude product onto the column in a minimal amount of the mobile phase or a solvent in which it is readily soluble and that is a weak eluent.
-
Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Problem 3: Low recovery of the product after purification.
-
Causality: The product might be unstable under the purification conditions (e.g., acidic silica gel), or it could be partially soluble in the aqueous phase during work-up. Product decomposition can be a concern with complex heterocyclic compounds. [11]
-
Troubleshooting Workflow:
Caption: Investigating the cause of low product recovery.
-
Expert Insight: The lactam functionality and the Boc-protected amine can be sensitive to strongly acidic or basic conditions. When using silica gel, which is inherently acidic, consider neutralizing it by washing with a dilute solution of triethylamine in the eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
References
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. NIH. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
- Crystallization method of Boc-amino acid.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Column chromatography. Khan Academy. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. redalyc.org [redalyc.org]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of diazaspiro compounds
Technical Support Center: Synthesis of Diazaspiro Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of diazaspiro compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Diazaspirocycles are a critical structural motif in modern drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] However, their synthesis can be challenging. This center is structured to address the common hurdles encountered in the lab, moving from issues of reaction yield and selectivity to challenges in purification.
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: Low or No Product Yield
Question: I'm setting up a reaction to form a diazaspiro compound, typically via condensation of a diamine with a ketone or aldehyde, but I'm experiencing very low yields or recovering only starting materials. What are the primary factors to investigate?
Answer: Low yield is one of the most common issues in organic synthesis and can stem from several factors.[2][3] A systematic approach, starting from your reagents and moving through the reaction parameters, is the best way to diagnose the problem.[4]
Causality-Driven Checklist:
-
Reagent Purity and Stoichiometry:
-
The "Why": The purity of your starting materials is paramount. Impurities in the diamine or carbonyl compound can act as catalysts for side reactions or inhibit the desired transformation.[5] Similarly, inaccurate stoichiometry can lead to an excess of one reactant, which can complicate purification or lead to the formation of side products.[6]
-
Troubleshooting Protocol:
-
Verify the purity of your starting materials using NMR or another suitable analytical technique.
-
If necessary, purify reagents. For instance, diamines can often be distilled or recrystallized.
-
Ensure accurate weighing and molar calculations. For liquid reagents, ensure accurate volume dispensing.[4]
-
-
-
Solvent Selection and Concentration:
-
The "Why": The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing the reaction equilibrium. For reactions that generate water, such as imine formation, a solvent that allows for its removal (e.g., toluene or benzene with a Dean-Stark trap) can drive the reaction to completion.
-
Troubleshooting Protocol:
-
If your reaction is sluggish, consider switching to a different solvent. A table of commonly used solvents and their properties is provided below.
-
Reaction concentration is also a key parameter. If the reaction is too dilute, the rate of reaction may be too slow. Conversely, if it is too concentrated, side reactions such as polymerization may occur. Experiment with different concentrations to find the optimal conditions.
-
Table 1: Solvent Selection Guide for Diazaspiro Synthesis
-
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Characteristics & Typical Use Case |
| Toluene | 2.4 | 111 | Non-polar; allows for azeotropic removal of water. Ideal for condensation reactions. |
| Dichloromethane (DCM) | 9.1 | 40 | Polar aprotic; good for solubilizing a wide range of reactants. Use at lower temperatures. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic; can stabilize charged intermediates.[7] |
| Methanol (MeOH) / Ethanol (EtOH) | 33.0 / 24.5 | 65 / 78 | Polar protic; can participate in the reaction (e.g., as a proton source). Can be effective but may also lead to side reactions. |
| Dioxane | 2.2 | 101 | Non-polar ether; often a good choice for reactions requiring higher temperatures.[8] |
-
Temperature and Reaction Time:
-
The "Why": Reaction kinetics are highly dependent on temperature.[9] Some reactions require significant thermal energy to overcome the activation barrier, while others may be sensitive to heat, leading to decomposition at higher temperatures.[3]
-
Troubleshooting Protocol:
-
Monitor your reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). This will help you determine if the reaction is stalling or if the product is decomposing.
-
If the reaction is not proceeding at room temperature, try gentle heating. If decomposition is observed at higher temperatures, consider running the reaction at a lower temperature for a longer period.[9]
-
-
-
Catalyst and pH Control:
-
The "Why": Many diazaspiro syntheses are acid- or base-catalyzed. The formation of an imine or enamine intermediate is often the rate-limiting step and is pH-dependent. The catalyst's effectiveness can be diminished by impurities or improper handling.[3] Lewis acids like Sc(OTf)₃ or Brønsted acids are commonly employed.[1]
-
Troubleshooting Protocol:
-
Ensure your catalyst is active and not expired.
-
Experiment with different catalysts (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid like TiCl₄ or ZnCl₂).
-
Optimize the catalyst loading. Too much catalyst can sometimes promote side reactions.
-
-
Problem 2: Formation of Side Products and Impurities
Question: My reaction is producing the desired diazaspiro compound, but it's contaminated with significant side products, making purification difficult. How can I improve the reaction's selectivity?
Answer: The formation of side products is often a sign that the reaction conditions are not optimized for the desired pathway. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Incomplete Cyclization/Oligomerization:
-
The "Why": The formation of a mono-aminated intermediate that then reacts with another molecule of the starting material instead of cyclizing intramolecularly can lead to dimers or oligomers. This is often an issue of concentration.
-
Troubleshooting Protocol:
-
Employ high-dilution conditions. This can be achieved by adding one of the reactants slowly over a long period using a syringe pump. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular cyclization over intermolecular reactions.
-
-
-
Alternative Cyclization Pathways:
-
The "Why": If the diamine or the carbonyl compound has other reactive functional groups, these can compete with the desired cyclization.
-
Troubleshooting Protocol:
-
Consider the use of protecting groups to temporarily mask reactive functionalities that are not involved in the spirocyclization.[7]
-
-
Workflow for Optimizing Selectivity
Caption: Troubleshooting workflow for improving reaction selectivity.
Problem 3: Challenges in Product Isolation and Purification
Question: My crude analysis (TLC, LC-MS) shows that the desired product has formed, but I'm having difficulty isolating it as a pure compound. What purification strategies are most effective?
Answer: The purification of diazaspiro compounds can be non-trivial due to their polarity and potential for multiple protonation states. A well-thought-out purification strategy is crucial.[10]
Effective Purification Techniques:
-
Crystallization:
-
The "Why": Crystallization is an excellent method for obtaining highly pure material, especially at a larger scale.[5][10] It relies on the differential solubility of the product and impurities in a given solvent system.
-
Troubleshooting Protocol:
-
Screen a variety of solvents and solvent mixtures to find conditions where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Slow cooling can lead to larger, purer crystals.[5]
-
-
-
Column Chromatography:
-
The "Why": This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11]
-
Troubleshooting Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase. However, if your compound is basic, it may interact strongly with the acidic silica. In such cases, consider using neutral or basic alumina, or treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in your eluent.
-
Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. For highly polar compounds, adding a small amount of methanol to the eluent may be necessary.
-
-
-
Supercritical Fluid Chromatography (SFC):
-
The "Why": SFC is a powerful technique for separating complex mixtures, including stereoisomers.[12] It often provides faster separations and uses less organic solvent than traditional HPLC.
-
Troubleshooting Protocol:
-
This is a specialized technique that may not be available in all labs, but it is worth considering for particularly challenging separations.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring reaction progress and characterizing the final diazaspiro product?
A1: A combination of techniques is usually best. For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and easy way to visualize the consumption of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, giving you the mass of the product and any major byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q2: How does the choice of the starting diamine and carbonyl compound affect the success of the synthesis?
A2: The structure and reactivity of the starting materials are critical. Sterically hindered ketones or diamines may react more slowly or require more forcing conditions. Electronically, electron-withdrawing groups on the carbonyl compound can make it more electrophilic and reactive, while electron-donating groups can have the opposite effect. It's important to consider these factors when planning your synthesis.
Q3: Are there specific safety precautions to consider when working with reagents commonly used in diazaspiro synthesis?
A3: Yes. Many reagents used in these syntheses require careful handling.
-
Diamines: Many simple diamines are corrosive and can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid/Lewis Acid Catalysts: Strong acids and Lewis acids are corrosive and moisture-sensitive. They should be handled under an inert atmosphere if necessary.
-
Solvents: Organic solvents are flammable and can be toxic. Always work in a fume hood and be aware of the specific hazards of the solvents you are using.
Example Experimental Protocol: Synthesis of a 1,8-Diazaspiro[4.5]decane Derivative
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting diketone (1.0 equiv).
-
Dissolve the diketone in toluene (0.1 M concentration).
-
Add the diamine (1.05 equiv) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final diazaspiro compound.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Reddit. Synthesis - General tips for improving yield? : r/chemistry. Available from: [Link]
-
Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. a. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions a. Available from: [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available from: [Link]
-
YouTube. Chaos and Order - Methods of Purification. Available from: [Link]
-
ACS Publications. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]
-
MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Available from: [Link]
-
National Institutes of Health. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Available from: [Link]
-
Moravek. Understanding Compound Purification Practices. Available from: [Link]
-
MDPI. New Trends in Diaziridine Formation and Transformation (a Review). Available from: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]
-
PubMed. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Available from: [Link]
-
MDPI. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Available from: [Link]
-
PubMed. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. Available from: [Link]
-
PacBio. Guide - Low Yield Troubleshooting. Available from: [Link]
-
PubMed Central. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pacb.com [pacb.com]
- 3. quora.com [quora.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moravek.com [moravek.com]
- 11. youtube.com [youtube.com]
- 12. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Boc Deprotection in Hindered Diazaspirocycles
Welcome, researchers, to our dedicated resource for troubleshooting the often-recalcitrant Boc deprotection of sterically hindered diazaspirocycles. These unique scaffolds are increasingly vital in modern drug discovery due to their rigid, three-dimensional structures.[1] However, the very steric bulk that makes them attractive also poses significant challenges for standard synthetic manipulations, particularly the removal of the tert-butyloxycarbonyl (Boc) protecting group.
This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to solve the specific issues you encounter at the bench.
Troubleshooting Guide: Common Issues & Actionable Solutions
Here, we address the most frequent problems encountered during the Boc deprotection of hindered diazaspirocycles in a question-and-answer format.
Question 1: My Boc deprotection is sluggish or has stalled completely under standard acidic conditions (e.g., TFA in DCM). What's going on and what should I do?
Answer: This is the most common issue when dealing with sterically hindered diazaspirocycles. The bulky spirocyclic framework can physically shield the Boc group's carbonyl oxygen from protonation, which is the essential first step in the acid-catalyzed deprotection mechanism.[2][3]
Probable Causes:
-
Steric Hindrance: The primary culprit is the congested environment around the nitrogen atom.
-
Insufficient Acid Strength/Concentration: Standard conditions may not be potent enough to overcome the steric barrier and achieve efficient protonation.
-
Low Temperature: Running the reaction at 0°C or room temperature may not provide enough energy to overcome the activation barrier.
Solutions & Experimental Protocols:
-
Increase Acid Stoichiometry and Temperature:
-
Rationale: Forcing the equilibrium towards the protonated carbamate can be achieved by increasing the concentration of the acid and providing more thermal energy.
-
Protocol:
-
Dissolve the Boc-protected diazaspirocycle in a minimal amount of anhydrous dichloromethane (DCM).
-
Increase the concentration of trifluoroacetic acid (TFA) from the typical 20-50% (v/v) up to neat TFA.[4][5]
-
If the reaction is still slow at room temperature, consider gentle heating to 40-50°C. Caution: Monitor carefully for side product formation.
-
Track the reaction progress by TLC or LC-MS.
-
-
-
Switch to a Stronger Acid System:
-
Rationale: Using a stronger acid can enhance the rate of protonation. A common and effective alternative is hydrogen chloride (HCl) in an organic solvent.[4]
-
Protocol:
-
Dissolve the substrate in a minimal amount of a suitable solvent (e.g., methanol, dioxane, or ethyl acetate).
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS. The resulting amine hydrochloride salt may precipitate from the solution, which can be a convenient method of isolation by filtration.[6]
-
-
Workflow for Overcoming Sluggish Deprotection:
Caption: Decision workflow for incomplete Boc deprotection.
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?
Answer: Side reactions are often a consequence of the harsh conditions required to deprotect hindered substrates. The primary culprit is the formation of the reactive tert-butyl cation intermediate.[7]
Probable Causes:
-
tert-Butylation: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on your molecule or in the reaction mixture. Electron-rich aromatic rings and other heteroatoms are particularly susceptible.
-
Degradation of Other Functional Groups: If your diazaspirocycle contains other acid-sensitive groups (e.g., acetals, ketals, other protecting groups), these may be cleaved under the harsh deprotection conditions.[8]
Solutions & Mitigation Strategies:
-
Use Cation Scavengers:
-
Rationale: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your desired molecule.[9]
-
Common Scavengers:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
-
Protocol: Add 5-10% (v/v) of a scavenger to the reaction mixture along with the acid.
-
-
Employ Milder, Alternative Deprotection Methods:
-
Rationale: If your substrate is particularly sensitive to strong acids, switching to a non-acidic or milder acidic method is advisable.
-
Alternative Protocol 1: Oxalyl Chloride in Methanol
-
This method has proven effective for substrates with acid-sensitive functional groups where traditional methods failed.[4]
-
Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M).
-
Add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.
-
Stir for 1-4 hours and monitor by TLC/LC-MS.
-
-
Alternative Protocol 2: Thermal Deprotection
-
Heating the Boc-protected amine, sometimes in a high-boiling point solvent or even neat, can induce thermolytic cleavage of the Boc group.[10] This avoids acidic conditions altogether.
-
Dissolve the substrate in a high-boiling solvent like toluene, or if thermally stable, proceed neat.
-
Heat the reaction to 80-150°C.
-
Monitor carefully for decomposition and reaction completion.
-
-
Comparative Table of Deprotection Conditions:
| Method | Reagents | Temperature | Key Advantages | Potential Issues |
| Standard Acidic | 20-50% TFA in DCM | 0°C to RT | Well-established, readily available reagents.[3] | Ineffective for highly hindered substrates, side reactions. |
| Forced Acidic | Neat TFA or 4M HCl in Dioxane | RT to 50°C | More effective for hindered substrates.[4] | Increased risk of side products and degradation. |
| Oxalyl Chloride | (COCl)₂ in MeOH | Room Temperature | Mild, good for acid-sensitive substrates.[4] | Reagent is toxic and moisture-sensitive. |
| Thermal | Heat (solvent or neat) | 80-150°C | Avoids acidic reagents completely.[10] | Requires thermally stable compounds, potential for other thermal rearrangements. |
Frequently Asked Questions (FAQs)
Q: How do I choose between TFA and HCl for deprotection?
A: Generally, 4M HCl in dioxane is considered a stronger and often faster reagent for deprotection.[6] A key practical difference is the nature of the resulting ammonium salt. TFA salts are often oils and can be difficult to handle, whereas HCl salts frequently precipitate as crystalline solids, simplifying purification.[6]
Q: Can I use Lewis acids for deprotecting hindered diazaspirocycles?
A: Yes, Lewis acids such as ZnBr₂, AlCl₃, or TMSI can be effective, particularly if you need to avoid protic acids.[3] They function by coordinating to the carbonyl oxygen, facilitating the cleavage. These can be particularly useful if your molecule contains other protic acid-sensitive groups.
Q: How can I effectively monitor the progress of my deprotection reaction?
A:
-
Thin Layer Chromatography (TLC): This is the quickest method. The deprotected amine will have a different Rf value (usually lower and more polar) than the starting material. Staining with ninhydrin is highly effective as it develops a color with the newly formed free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q: What is the mechanism of acid-catalyzed Boc deprotection?
A: The mechanism proceeds in three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[2][3] The free amine is then protonated by the excess acid in the medium to form the ammonium salt.
Mechanism of Acidic Boc Deprotection:
Caption: Key steps in the acid-catalyzed Boc deprotection mechanism.
By understanding these principles and having a toolbox of alternative methods, you will be better equipped to tackle the challenges of deprotecting sterically hindered diazaspirocycles in your synthetic campaigns.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- May, S. A., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
- Zhang, B. N., et al. (2007). A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one. Steroids, 72(1), 60-63.
-
Molecules. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
- Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]
-
University of Southampton Institutional Repository. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
PubMed. (2020). PIII /PV =O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles. Retrieved from [Link]
-
Reddit. (2021). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
RSC Publishing. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Retrieved from [Link]
-
Sci-Hub. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
PubMed Central. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubMed Central. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
Sources
- 1. sci-hub.ru [sci-hub.ru]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate in Peptide Synthesis
Welcome to the technical support resource for researchers utilizing Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate in their peptide synthesis workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of peptide chemistry. Our goal is to help you anticipate and resolve potential side reactions, ensuring the successful synthesis of your target peptides.
The use of conformationally constrained dipeptide mimetics, such as those derived from diazaspiro[4.5]decane scaffolds, is a powerful strategy for developing peptides with enhanced biological activity and stability. However, like any reagent in solid-phase peptide synthesis (SPPS), a thorough understanding of its chemical behavior is crucial for avoiding undesirable side products. The primary source of side reactions associated with this reagent stems from its N-terminal Boc (tert-butoxycarbonyl) protecting group.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your synthesis, providing likely causes and actionable solutions.
Problem 1: Mass spectrometry of the crude peptide shows a +56 Da adduct on sensitive residues (e.g., Trp, Met, Cys).
-
Question: My final peptide has a mass that is 56 Da higher than expected, and this modification appears to be on my tryptophan (or methionine/cysteine) residues. What is causing this?
-
Answer: This is a classic sign of tert-butylation , a common side reaction when using Boc-based protecting groups.[1] During the acidic cleavage of the Boc group with trifluoroacetic acid (TFA), a stable tert-butyl cation is formed. This electrophilic cation can then react with nucleophilic side chains of certain amino acids, leading to the unwanted +56 Da modification. Tryptophan is particularly susceptible to this side reaction.[1][2][3]
-
Underlying Mechanism:
-
Protonation of the Boc group: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of the tert-butyl cation: The protonated Boc group decomposes, releasing carbon dioxide and a tert-butyl cation.
-
Electrophilic attack: The tert-butyl cation acts as a strong electrophile and can be "scavenged" by nucleophilic residues in your peptide sequence.
-
-
Mitigation Strategy: The Critical Role of Scavengers To prevent tert-butylation, it is essential to include "scavengers" in your cleavage cocktail. These are molecules that are more nucleophilic than the amino acid side chains and will effectively "trap" the tert-butyl cations before they can modify your peptide.
Recommended Cleavage Protocol:
| Reagent | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the Boc group and other acid-labile side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | A highly effective scavenger for tert-butyl cations. |
| Water | 2.5% | Assists in the cleavage process and acts as a scavenger. |
Problem 2: HPLC analysis shows a significant peak corresponding to a truncated peptide sequence.
-
Question: My HPLC profile shows my desired peptide, but also a large peak that corresponds to the peptide sequence missing the this compound and subsequent amino acids. Why did the synthesis stop prematurely?
-
Answer: This issue points to incomplete deprotection of the Boc group on the diazaspiro[4.5]decane building block. If the Boc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a truncated sequence. While the Boc group is generally labile to TFA, factors such as steric hindrance around the nitrogen atom of the spirocyclic system or issues with reagent delivery in the solid phase can lead to incomplete removal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
-
Recommended Actions:
-
Extend Deprotection Time: Increase the TFA treatment time from the standard 20-30 minutes to 45-60 minutes to ensure complete removal of the Boc group.
-
Perform a Double Deprotection: After the initial deprotection step, wash the resin and then perform a second, shorter deprotection step (e.g., 10-15 minutes) to remove any remaining Boc groups.
-
Ensure Proper Mixing: During deprotection, ensure the resin is adequately swollen and agitated to allow the TFA solution to access all reaction sites.
-
Frequently Asked Questions (FAQs)
-
Q1: Is the lactam ring in the diazaspiro[4.5]decane core stable to standard peptide synthesis conditions?
-
A1: Yes, the lactam (cyclic amide) bond within the 1-oxo-2,6-diazaspiro[4.5]decane core is generally stable to the standard conditions of both Boc and Fmoc solid-phase peptide synthesis.[4][5] It is resistant to the mild acids (TFA) used for Boc deprotection and the bases (e.g., piperidine) used for Fmoc deprotection.
-
-
Q2: Can I use this compound in an Fmoc-based synthesis strategy?
-
A2: This building block is specifically designed for Boc-based synthesis due to its acid-labile Boc protecting group.[6] In an Fmoc strategy, the N-terminal protecting groups are removed with a base like piperidine. The Boc group is stable to these conditions. If you need to incorporate this spirocyclic scaffold into an Fmoc synthesis, you would need to use a derivative with an Fmoc protecting group instead of the Boc group.
-
-
Q3: Are there any other potential side reactions I should be aware of?
-
A3: While tert-butylation and incomplete deprotection are the most direct side reactions related to this building block, you should always be mindful of general peptide synthesis side reactions, including:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon, particularly during the activation and coupling steps. Using modern coupling reagents like HATU or HBTU can minimize this risk.
-
Aspartimide Formation: If your sequence contains aspartic acid, it can cyclize to form an aspartimide, especially under basic or acidic conditions. This can lead to chain termination or the formation of piperidide adducts.
-
Oxidation of Methionine: The sulfur in methionine can be oxidized to the sulfoxide. Using scavengers and deoxygenated solvents can help prevent this.
-
-
-
Q4: How can I confirm the successful incorporation of the diazaspiro[4.5]decane moiety?
-
A4: The most definitive method is mass spectrometry (e.g., LC-MS) of the final, cleaved peptide. The observed mass should match the theoretical mass calculated with the inclusion of the diazaspiro[4.5]decane residue. For a more detailed analysis, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the sequence, including the presence of the spirocyclic building block.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).
-
Proceed to the neutralization and coupling step.
Protocol 2: Final Cleavage with Scavengers
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet again with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing Key Mechanisms
Caption: Mechanism of tert-butylation and the role of scavengers.
References
- Aapptec. SYNTHESIS NOTES.
- Chen, S. T., & Wang, K. T. (1995).
- Shaik, S. P., & Vankawala, P. J. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Sunresin. Boc / Bzl Solid Phase Synthesis.
- Shaik, S. P., & Vankawala, P. J. (2018). Side reactions in peptide synthesis: An overview.
- MySkinRecipes. tert-butyl 6-oxa-2,9-diazaspiro[4.
- ChemScene. tert-Butyl 1-oxo-2,7-diazaspiro[4.
- Echemi. tert-butyl 1-oxo-2,7-diazaspiro[4.
- Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters.
- Albericio, F., et al. (2017).
- Kent, S. B. H. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Technical Support Center: Synthesis of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic lactam. As a key building block in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound typically involves a multi-step sequence. A plausible and efficient route is a convergent synthesis culminating in a key cyclization step to form the spiro-lactam core. One common and effective method for constructing the β-lactam ring of the target molecule is the Staudinger [2+2] ketene-imine cycloaddition.[1][2] This reaction involves the cycloaddition of a ketene with an imine to form a four-membered lactam ring.
A proposed synthetic pathway is outlined below. This guide will address potential issues at each key stage of this synthesis.
Caption: Troubleshooting flowchart for the Staudinger cycloaddition step.
Part 3: Purification and Side Reactions
Question 3: I am having difficulty purifying the final product, and I suspect the presence of side products. What are the common impurities and how can I remove them?
Answer:
Purification of Boc-protected compounds can be challenging due to their often similar polarities to byproducts. Common impurities include:
-
Unreacted Starting Materials: If the reaction did not go to completion, you may have unreacted imine or other starting materials.
-
Ketene Dimers/Polymers: As mentioned, ketenes can self-condense. These byproducts are often non-polar and can be difficult to separate.
-
Hydrolyzed Product: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.
-
N-tert-butylation: The tert-butyl cation generated during any unintended Boc-deprotection (if acidic conditions are present) can alkylate nucleophilic sites on your product or other molecules. [3] Purification Strategy:
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and excess base. Use a mild bicarbonate solution to neutralize any remaining acid chloride.
-
Column Chromatography: This is often the most effective method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on TLC analysis.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/hexanes) can be a highly effective final purification step.
Question 4: I am concerned about the stability of the Boc protecting group during the synthesis and workup. What conditions should I avoid?
Answer:
The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. [4]
-
Avoid Strong Acids: Do not use strong acids like HCl or trifluoroacetic acid (TFA) during the workup or purification, as this will lead to the deprotection of the Boc group.
-
Silica Gel: While generally considered mildly acidic, prolonged exposure to silica gel during column chromatography can sometimes cause partial deprotection, especially with more sensitive substrates. To mitigate this:
-
Work quickly during chromatography.
-
Neutralize the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
-
Storage: Store the final product in a cool, dry place, away from acidic vapors.
Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
-
To a solution of the imine intermediate (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Jiao, L., Liang, X., & Xu, J. X. (2006). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
- France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). The Staudinger reaction: a powerful and versatile tool in organic synthesis. Organic Reactions, 1-25.
- Parra-Delgado, H., & Juaristi, E. (2004). Recent advances in the Staudinger reaction. Arkivoc, 2004(7), 18-28.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). The Staudinger reaction in the preparation of β-lactams. European Journal of Organic Chemistry, 2001(1), 21-38.
-
Zhang, Z., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126661. [Link]
Sources
Technical Support Center: Stability of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate and its derivatives. This class of molecules, featuring a rigid spirocyclic core, is increasingly utilized as a valuable building block in medicinal chemistry.[1] However, the unique combination of a Boc-protected amine, a lactam ring, and a secondary amine presents specific stability challenges.
This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to ensure the integrity of your compounds throughout their lifecycle, from synthesis and purification to storage and biological screening.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of this compound class.
Q1: What are the primary chemical liabilities of this compound derivatives?
A: The principal stability concerns are rooted in its functional groups:
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is the most significant liability. It is readily cleaved under acidic conditions, even with moderate acids like trifluoroacetic acid (TFA), which are common in analytical and preparative HPLC.[2][3][4]
-
Lactam Hydrolysis: The 1-oxo functionality forms a lactam (a cyclic amide). While generally more stable than esters, this ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with elevated temperatures.
-
Oxidative Degradation: The presence of two nitrogen atoms, particularly the unprotected secondary amine at the 2-position, can be a site for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reagents.[5]
Q2: I need to purify my compound using reverse-phase HPLC. Why am I observing the appearance of a new, more polar peak and loss of my target compound?
A: This is a classic symptom of on-column Boc-group cleavage. The mobile phases used in reverse-phase chromatography are often acidified with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[6] TFA is a strong acid that efficiently removes the Boc group, generating the free amine.[4] This newly formed compound is more polar (due to the free amine salt), causing it to elute earlier than your parent compound. Even if fractions are collected successfully, concentrating them can increase the effective TFA concentration, leading to further degradation.[6]
Q3: What are the ideal storage conditions for these compounds, both in solid form and in solution?
A: To maximize shelf-life and prevent degradation, the following conditions are recommended:
-
Solid Form: Store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[7]
-
In Solution: Stock solutions should be prepared fresh using high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Avoid chlorinated solvents for long-term storage as they can generate HCl over time. For biological assays, if aqueous buffers are required, assess the compound's stability in the final assay medium immediately before use. It is not recommended to store these compounds in acidic or strongly basic aqueous solutions.
Troubleshooting Guide: Experimental Scenarios
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Significant product loss during aqueous acidic work-up after a reaction.
-
Symptom: You isolate a much lower yield than expected based on TLC or LC-MS analysis of the crude reaction mixture. You may also see a new, highly polar spot on your TLC plate that stains with ninhydrin.
-
Underlying Cause: The use of an acidic wash (e.g., 1M HCl, 10% citric acid) to remove basic reagents or byproducts is cleaving the Boc protecting group. The resulting free amine salt is often highly water-soluble and is lost to the aqueous phase during extraction.
-
Mechanistic Insight: The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4]
-
Solution & Validation:
-
Avoid Strong Acids: Replace acidic washes with a milder alternative, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a saturated brine wash. The Boc group is stable under neutral and basic conditions.[3][8]
-
Validate with TLC: Before committing your entire batch, take a small aliquot of your organic layer, perform the proposed wash, and analyze the organic layer by TLC against the starting material. The absence of a new polar spot validates the modified work-up procedure.
-
Problem 2: Inconsistent results or loss of potency in cell-based or biochemical assays.
-
Symptom: The compound's measured IC₅₀ or activity varies significantly between experiments or over the duration of a single experiment.
-
Underlying Cause: The compound is degrading in the aqueous assay buffer. The buffer's pH, even if seemingly neutral, might be sufficient to cause slow hydrolysis over several hours, especially at 37°C. The resulting de-protected derivative will have different physicochemical properties and may possess a completely different biological activity profile (or none at all).
-
Solution & Validation:
-
Conduct a Buffer Stability Study: Prepare a solution of your compound in the final assay buffer at the working concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.
-
Self-Validation: This experiment directly validates whether the compound is stable for the duration of your assay. If degradation is observed (e.g., >10% loss), you must either shorten the assay incubation time or find a formulation strategy (like using a higher percentage of DMSO) to improve stability.
-
Core Experimental Protocols
To proactively assess and control the stability of your derivatives, a forced degradation study is essential. This is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[9][10]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.[5][11]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A target degradation of 5-20% is ideal to observe primary degradation products.[12]
-
Acidic Hydrolysis: Dilute with 0.1 M HCl. Incubate at room temperature and 60°C.
-
Basic Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Dilute with 3% H₂O₂. Store at room temperature, protected from light.[5][13]
-
Thermal Degradation: Store a vial of the stock solution and a vial of the solid compound at 80°C.[5]
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[5]
-
-
Time Points: Sample at initial, 4, 8, 24, and 48-hour intervals, or until the target degradation is achieved.
-
Sample Quenching: Before analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Data Summary: Expected Stability Profile
The table below summarizes the likely stability of this compound derivatives under forced degradation conditions.
| Stress Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Highly Labile | Rapid cleavage of the Boc group to yield the free diamine.[5][8] |
| Basic (e.g., 0.1 M NaOH) | Generally Stable | The Boc group is resistant to basic conditions.[5][8] Lactam hydrolysis is possible but typically requires more forcing conditions. |
| Oxidative (e.g., H₂O₂) | Potentially Labile | Oxidation of the secondary amine or other susceptible positions on the rings.[5] |
| Thermal (e.g., >80°C) | Moderately Labile | Thermolytic cleavage of the Boc group can occur at elevated temperatures.[5] |
| Photolytic (UV/Vis Light) | Data Dependent | Photostability is compound-specific; photo-oxidation is a potential pathway.[5] |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[14]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water. Formic acid is less aggressive than TFA and may preserve the Boc group, while ammonium acetate provides a near-neutral pH.[6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Development:
-
Begin with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components.
-
Inject a mixture of your stressed samples (especially the acid-degraded sample) and the unstressed control.
-
The goal is to achieve baseline separation between the parent peak and all new peaks (degradants). Adjust the gradient, flow rate, and mobile phase composition as needed.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the parent peak is not co-eluting with any degradants, thus validating the method's specificity.
Visualized Workflows and Pathways
Key Degradation Pathways
The following diagram illustrates the primary degradation routes for this class of compounds based on their chemical liabilities.
Caption: Primary degradation pathways for Boc-protected diazaspiro derivatives.
Experimental Workflow for Stability Assessment
This workflow provides a logical sequence for characterizing the stability of a new derivative.
Caption: A systematic workflow for assessing compound stability.
References
- BenchChem Technical Support. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- BenchChem Technical Support. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. BenchChem.
- BenchChem Product Page. Tert-butyl 3-hydroxy-1,8-diazaspiro[4.
- BenchChem Technical Support. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Reddit r/OrganicChemistry. (2022). Why is boc stable to hydrolysis under basic conditions?. Reddit.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research.
- Sharma, P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Schotten, C., et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Sravani, G., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Recent Scientific Research.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-chemistry.org.
- Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BenchChem Technical Support. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
- ResearchGate. (2022). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Brümmer, H. (2011).
- Echemi. tert-butyl 1-oxo-2,7-diazaspiro[4.
- Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.
- Caron, G., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
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- 12. sgs.com [sgs.com]
- 13. ijisrt.com [ijisrt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Enantiomers
Welcome to the technical support center for the chiral separation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are working on the enantioselective analysis and purification of this spirocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your experiments.
Understanding the Molecule and the Challenge
This compound is a chiral molecule containing a spirocyclic core. The presence of two nitrogen atoms, one of which is part of a Boc-protected amine and the other an amide, introduces basicity and polarity that can influence chromatographic behavior. The primary challenge in its chiral separation lies in finding a chiral stationary phase (CSP) and mobile phase system that can effectively differentiate between the two enantiomers, which possess identical physical and chemical properties in an achiral environment.[1]
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are recommended for the initial screening of this compound?
A1: For a compound with the structural features of this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[2][3] Specifically, consider screening columns with the following chiral selectors:
-
Amylose derivatives: such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
-
Cellulose derivatives: such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
These phases are known for their robust performance in both normal-phase and reversed-phase modes.[2] A screening protocol involving a small set of diverse CSPs is the most efficient way to identify a suitable column.[4]
Q2: What are the recommended starting conditions for mobile phase selection?
A2: The choice of mobile phase is intrinsically linked to the chromatography mode:
-
Normal-Phase HPLC: A typical starting mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (Hexane:Alcohol).
-
Reversed-Phase HPLC: A combination of acetonitrile (ACN) or methanol (MeOH) with an aqueous buffer is standard. The pH of the aqueous phase should be controlled, especially for a basic compound like this, to ensure consistent ionization states.[5]
-
Supercritical Fluid Chromatography (SFC): This technique is highly recommended for chiral separations.[6][7][8] The primary mobile phase is supercritical CO2, with a small percentage of a polar co-solvent, typically an alcohol like methanol or ethanol.[6][9]
Q3: Why am I observing poor peak shape (tailing)?
A3: Peak tailing for basic compounds like this spiro-diamine derivative is often caused by secondary interactions with acidic silanol groups present on the surface of the silica-based CSP.[10] To mitigate this, the addition of a basic modifier to the mobile phase is crucial.[4][11][12][13]
-
For Normal-Phase and SFC: Add a small amount (typically 0.1% to 0.5%) of an amine additive like diethylamine (DEA) or butylamine to the alcohol component of your mobile phase.[11][12]
-
For Reversed-Phase: Utilizing a buffer to control the pH can improve peak shape.
Q4: I am not seeing any separation between the enantiomers. What should I do next?
A4: If you observe no separation (co-elution), consider the following systematic approach:
-
Confirm CSP Suitability: If you have only tried one type of CSP, it may not be suitable for your molecule. Broaden your screening to include different types of chiral selectors.[14][15]
-
Optimize the Mobile Phase: The nature and concentration of the alcohol modifier in normal-phase or SFC can significantly impact selectivity.[4] Systematically vary the alcohol (e.g., from IPA to ethanol) and its percentage in the mobile phase.
-
Adjust the Temperature: Temperature can influence the thermodynamics of chiral recognition.[10] Experiment with temperatures both above and below your initial setting (e.g., in 5-10°C increments). Lower temperatures often enhance resolution, but this is not always the case.
-
Consider a Different Chromatographic Mode: If normal-phase HPLC is unsuccessful, switching to SFC can often provide different and sometimes superior selectivity.[8][16]
Troubleshooting Guides
Issue 1: Peak Fronting
Symptom: The leading edge of the chromatographic peak is broader than the trailing edge.[17]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to premature elution of some analyte molecules.[17][18] | Prepare a 1:10 and 1:100 dilution of your sample and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[4] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band distortion.[17] | Whenever possible, dissolve the sample in the initial mobile phase.[10] |
| Column Bed Degradation | A void or channel may have formed at the head of the column.[18][19] | Try reversing the column flow direction (if the manufacturer's instructions permit). If this improves the peak shape, it indicates a problem at the original inlet. However, this is often a temporary fix, and the column may need replacement.[19] |
Issue 2: Poor Resolution (Rs < 1.5)
Symptom: The enantiomer peaks are not baseline separated, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: Workflow for addressing poor enantiomeric resolution.
Detailed Protocols:
-
Protocol for Mobile Phase Optimization:
-
Select Modifier: If using Hexane/IPA, try switching to Hexane/Ethanol. In SFC, test Methanol, Ethanol, and IPA as co-solvents.
-
Vary Concentration: Create a series of mobile phases with varying modifier concentrations (e.g., 5%, 10%, 15%, 20% alcohol in hexane).
-
Introduce Additives: For this basic compound, ensure a basic additive (e.g., 0.1% DEA) is present in the modifier.[11][12] The type and concentration of the additive can also be optimized.[13]
-
Analyze Results: Plot resolution (Rs) against modifier concentration to identify the optimal composition.
-
-
Protocol for Temperature Optimization:
-
Establish a Baseline: Run the separation at your current ambient or set temperature (e.g., 25°C).
-
Decrease Temperature: Lower the column temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each step.
-
Increase Temperature: If lower temperatures do not improve resolution, increase the temperature in 5°C increments from the baseline (e.g., 30°C, 35°C).
-
Evaluate: Compare the chromatograms to determine the temperature that provides the best balance of resolution and analysis time.
-
Advanced Topic: The "Memory Effect" of Mobile Phase Additives
Be aware that basic additives like DEA can strongly adsorb to the stationary phase.[13] This "memory effect" means that a column previously used with a basic additive may show altered selectivity and retention characteristics even after the additive has been removed from the mobile phase.[13] It is best practice to dedicate specific chiral columns for use with acidic, basic, or neutral methods to ensure method reproducibility.[12] If you must switch a column from a basic to a neutral method, an extensive washing procedure with a strong solvent like isopropanol or ethanol is required.[4]
Method Development Strategy: A Summary
The following diagram outlines a comprehensive strategy for developing a chiral separation method for this compound.
Caption: A strategic workflow for chiral method development.
By following the structured advice in this guide, you will be well-equipped to tackle the challenges of separating the enantiomers of this compound, leading to robust and reliable analytical methods.
References
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- additives for chiral.
- Understanding Peak Fronting in HPLC. Phenomenex.
- Supercritical fluid chrom
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Peak fronting - chiral method.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Technical News - Selection Method of Chiral St
- Chiral HPLC Separ
- Chiral Separations by High‐Performance Liquid Chromatography.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Enantioselective chrom
- Innovations in Chiral Chromatography: Overview of Modern Chiral St
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that serves as a valuable framework for novel therapeutics.[1] The precise structural confirmation of its derivatives, such as tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, is a critical step in the drug discovery pipeline. An accurate structural assignment underpins the integrity of structure-activity relationship (SAR) studies and is fundamental to the successful development of new drug candidates.
This guide provides a comprehensive, technically-grounded comparison of the primary analytical methods used to elucidate and confirm the structure of these complex spirocyclic compounds.
The Imperative of Unambiguous Structural Elucidation
Spirocyclic systems, characterized by a single atom shared between two rings, introduce conformational rigidity and complex stereochemistry.[2][3] This structural complexity demands a multi-pronged analytical approach to ensure the absolute and unequivocal determination of the molecular architecture. Misinterpretation of spectroscopic data can lead to the pursuit of erroneous synthetic pathways and the generation of misleading biological data, resulting in significant time and resource expenditure.
A Head-to-Head Comparison of Analytical Techniques
A robust structural confirmation relies on the synergistic use of several spectroscopic and analytical techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural elucidation.
| Analytical Technique | Information Provided | Strengths | Limitations | Relevance to the Target Scaffold |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of the carbon-hydrogen framework, relative stereochemistry, and conformational information. | Unparalleled for detailed structural analysis in solution.[4] 2D NMR techniques (COSY, HSQC, HMBC) are powerful for complex structures.[2] | Can be complex to interpret for conformationally rigid or asymmetric molecules. Requires pure samples. | Essential for confirming the core spirocyclic structure, the position of the oxo-group, and the connectivity of the tert-butyl carboxylate group.[2][4][5] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity and accuracy, providing definitive molecular formula. | Does not provide stereochemical information. The tert-Boc group can be labile under certain MS conditions.[6][7] | Crucial for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. |
| X-ray Crystallography | Absolute three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. | Provides the most definitive and unambiguous structural proof.[8][9] | Requires the growth of a suitable single crystal, which can be a significant challenge.[9] | The "gold standard" for confirming the absolute stereochemistry of the spirocyclic center and the overall molecular conformation in the solid state.[8] |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups. | Quick and simple method to identify key functional groups. | Provides limited information about the overall molecular architecture. | Useful for confirming the presence of the amide carbonyl (C=O) and the carbamate carbonyl of the Boc-protecting group.[4] |
Experimental Workflows and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is indispensable for the structural determination of spiro-diketones and related compounds.[4] Both ¹H and ¹³C NMR provide detailed insights into the molecular framework and stereochemistry.[2][4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra. The ¹³C NMR spectrum is key for identifying the carbonyl carbons, which appear significantly downfield.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.
-
COSY identifies proton-proton couplings.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting the different fragments of the molecule, such as the tert-butyl group to the carbamate nitrogen.
-
Data Interpretation Workflow
Caption: NMR workflow for structural elucidation.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry is a powerful tool for verifying the product of a synthetic reaction.[10] For Boc-protected amines, care must be taken during analysis as the protecting group can be labile.[6][7]
Experimental Protocol:
-
Sample Infusion/Injection: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass of the proposed structure. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Logical Flow of MS Analysis
Sources
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- 2. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
A Comparative Guide to Spirocyclic Scaffolds in Drug Design: "Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate" in Focus
Executive Summary
The paradigm in modern drug discovery is shifting from planar, aromatic molecules towards more three-dimensional structures that can better mimic natural products and interact with complex biological targets.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid and structurally novel framework that can significantly enhance potency, selectivity, and pharmacokinetic properties.[4][5][6] This guide provides an in-depth comparison of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate with other prominent spirocyclic scaffolds, such as spiro[3.3]heptanes and spiro[4.4]nonanes. We will delve into their unique structural attributes, synthetic accessibility, and impact on drug-like properties, supported by experimental data and detailed protocols to inform rational drug design.
The Rise of Three-Dimensionality: Spirocyclic Scaffolds in Modern Medicinal Chemistry
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the increasing complexity of drug targets and the need for improved drug properties have driven the exploration of compounds with a higher fraction of sp³-hybridized carbons (Fsp³), a key feature of spirocyclic scaffolds.[2][3][7]
Escaping "Flatland": The Advantages of Spirocyclic Architecture
The introduction of a spirocenter into a molecule confers several distinct advantages:
-
Enhanced Three-Dimensionality: Spirocycles project substituents into distinct vectors in 3D space, allowing for more precise and extensive interactions with protein binding pockets compared to their flat counterparts.[1][5]
-
Conformational Rigidity: The fused ring system of spirocycles reduces the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher binding affinity and potency.[2][8]
-
Improved Selectivity: The well-defined spatial arrangement of functional groups on a rigid spirocyclic core can enhance selectivity for the desired target over off-targets, thereby reducing side effects.[2][8]
-
Structural Novelty: Spirocyclic scaffolds provide access to novel chemical space, which is crucial for developing patentable new chemical entities.[8]
Caption: Basic structure of a spirocycle with a central spiro atom.
Impact on Physicochemical and Pharmacokinetic Properties
The shift from sp²- to sp³-rich spirocyclic scaffolds often leads to more favorable physicochemical properties, which are critical for a drug's success. Studies on azaspirocycles have demonstrated improvements in:
-
Solubility: The non-planar, less "greasy" nature of saturated spirocycles can disrupt crystal packing and improve aqueous solubility.[3]
-
Metabolic Stability: The quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic attack by cytochrome P450 enzymes, leading to improved metabolic stability and a longer half-life.[2][3]
-
Reduced Lipophilicity: An increase in Fsp³ is generally correlated with a decrease in lipophilicity (LogP), which can be beneficial for oral absorption and reduce non-specific binding.[3]
In Focus: The Azaspiro[4.5]decane Core
The azaspiro[4.5]decane framework, which consists of a five-membered and a six-membered ring sharing a common carbon atom, is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[9][10] this compound is a specific derivative of this core, incorporating a lactam in the five-membered ring and a Boc-protected amine in the six-membered ring (piperidine).
Structural Features of this compound
This particular scaffold offers several strategic advantages for drug design:
-
Multiple Functionalization Points: The two nitrogen atoms and the carbon backbone provide multiple sites for derivatization to explore structure-activity relationships (SAR).
-
Hydrogen Bond Donors and Acceptors: The lactam carbonyl and the secondary amine (after deprotection) can participate in crucial hydrogen bonding interactions with biological targets.
-
Chirality: The spirocenter and other carbons in the rings can be chiral, allowing for the synthesis of stereoisomers with potentially different biological activities and selectivities.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable and easily removable protecting group, facilitating multi-step synthetic sequences.
Caption: Structure of this compound.
Synthetic Considerations for Azaspiro[4.5]decanes
The synthesis of diazaspiro[4.5]decanes can be challenging due to the need to construct the quaternary spiro-carbon. However, modern synthetic methods have made these scaffolds more accessible. Domino reactions, which form multiple bonds in a single operation, are particularly efficient. For instance, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides can construct the diazaspiro[4.5]decane core with the formation of three new carbon-carbon bonds in one step.[11]
A Comparative Analysis of Privileged Spirocyclic Scaffolds
While the azaspiro[4.5]decane core is highly versatile, other spirocyclic scaffolds offer different geometric and physicochemical properties. Here, we compare it with two other popular scaffolds: spiro[3.3]heptane and spiro[4.4]nonane.
Spiro[3.3]heptane: The Saturated Benzene Bioisostere
Spiro[3.3]heptane, composed of two fused cyclobutane rings, has gained significant attention as a saturated, three-dimensional bioisostere of the benzene ring.[12][13][14]
-
Key Features: Its rigid, compact structure provides non-coplanar exit vectors for substituents, mimicking the spatial arrangement of meta- and para-substituted benzene rings but in a non-aromatic fashion.[14][15]
-
Advantages: Replacing a benzene ring with spiro[3.3]heptane can improve solubility and metabolic stability while maintaining or even enhancing biological activity.[15] It has been successfully incorporated into analogs of approved drugs like Sonidegib and Vorinostat.[14]
-
Limitations: The synthesis of functionalized spiro[3.3]heptanes can be complex, often requiring multi-step sequences.[12]
Spiro[4.4]nonane: A Versatile Building Block
Spiro[4.4]nonane, consisting of two fused cyclopentane rings, is another valuable all-carbon scaffold.[16][17]
-
Key Features: This scaffold is larger and more flexible than spiro[3.3]heptane. Functionalized derivatives, such as spiro[4.4]nonan-1-one, serve as versatile precursors for a wide range of novel spiro-heterocycles through reactions at the ketone group.[18]
-
Advantages: The reactivity of the carbonyl group in spiro[4.4]nonan-1-one allows for the straightforward synthesis of diverse libraries of spiro-pyrimidines, -pyrazoles, and other heterocycles for high-throughput screening.[18]
-
Limitations: The increased flexibility compared to smaller spirocycles might lead to a greater entropic penalty upon binding if not properly constrained by substituents.
Tabular Summary of Comparative Properties
| Feature | This compound | Spiro[3.3]heptane Derivatives | Spiro[4.4]nonane Derivatives |
| Core Structure | Fused pyrrolidinone and piperidine rings | Fused cyclobutane rings | Fused cyclopentane rings |
| Key Attribute | Heterocyclic, multiple functionalization points | Rigid benzene bioisostere, non-coplanar vectors[14][15] | Versatile precursor for spiro-heterocycles[18] |
| Three-Dimensionality | High | High, compact | Moderate to High |
| Rigidity | High | Very High | Moderate |
| Fsp³ | High | Very High | Very High |
| Synthetic Accessibility | Moderately complex, domino reactions available[11] | Complex, multi-step syntheses often required[12] | Readily accessible from precursors like spiro[4.4]nonan-1-one[18] |
| Known Applications | Building block for CNS disorders, protease inhibitors[19] | Anticancer, anesthetic drug analogs[14][15] | Precursors for anticancer, antimicrobial, antiviral agents[18] |
Experimental Protocols and Methodologies
To provide a practical context, this section outlines representative protocols for the synthesis and biological evaluation of spirocyclic compounds.
General Synthetic Protocol: Domino Synthesis of a Diazaspiro[4.5]decane Scaffold
This protocol is based on the palladium-catalyzed domino reaction for the one-step synthesis of diazaspiro[4.5]decane scaffolds.[11]
Caption: Workflow for palladium-catalyzed synthesis of diazaspiro[4.5]decanes.
Methodology:
-
Reaction Setup: To an oven-dried sealed tube, add the yne-en-yne substrate (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF, 5 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diazaspiro[4.5]decane product.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard preliminary test for evaluating the anticancer potential of new compounds.[5]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the spirocyclic test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Future Perspectives and Conclusion
The exploration of spirocyclic scaffolds is a rapidly expanding frontier in drug discovery.[4][7] Scaffolds like this compound represent a class of building blocks that offer a compelling combination of three-dimensionality, structural rigidity, and synthetic tractability. Compared to all-carbon spirocycles like spiro[3.3]heptane and spiro[4.4]nonane, aza- and oxa-spirocycles provide additional opportunities for hydrogen bonding and tailoring polarity. The choice of a specific spirocyclic core—be it an azaspiro[4.5]decane for its heterocyclic nature, a spiro[3.3]heptane as a benzene replacement, or a spiro[4.4]nonane for library synthesis—should be a strategic decision guided by the specific requirements of the biological target and the desired ADME profile. As synthetic methodologies continue to improve, the routine incorporation of these sophisticated three-dimensional scaffolds will undoubtedly accelerate the discovery of the next generation of innovative therapeutics.
References
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(12), 1147-1159. [Link]
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Yin, Z., & Ling, Y. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
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R Discovery. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Moody, C. J., & Williams, J. M. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
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Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Yin, Z., & Ling, Y. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]
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Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Yamashita, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
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MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. MySkinRecipes. [Link]
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ResearchGate. (n.d.). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]
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ResearchGate. (n.d.). a) Chiral spiro[4.4]nonanes and b) our synthetic design. ResearchGate. [Link]
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Wang, M., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters, 16(15), 4032-4035. [Link]
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A Head-to-Head Comparison of Diazaspiro[4.5]decane and Piperazine Cores as Bioisosteres in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of common structural motifs is a cornerstone of successful lead optimization. The piperazine ring, a ubiquitous scaffold in over 100 FDA-approved drugs, is frequently a starting point for such modifications to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative study of the diazaspiro[4.5]decane core as a conformationally constrained bioisostere of the more flexible piperazine ring, offering researchers, scientists, and drug development professionals a data-driven framework for scaffold selection.
The Rationale for Bioisosteric Replacement: Beyond Piperazine's Flexibility
The prevalence of the piperazine motif stems from its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized. However, the conformational flexibility of the piperazine ring can also be a liability, potentially leading to off-target effects and metabolic instability. The introduction of a rigid diazaspiro[4.5]decane scaffold is a compelling strategy to mitigate these challenges. By constraining the spatial orientation of the nitrogen atoms, the spirocyclic core can enhance target engagement and improve the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1]
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental distinction between piperazine and diazaspiro[4.5]decane lies in their topology. Piperazine is a six-membered ring that predominantly adopts a chair conformation, allowing for a degree of conformational flexibility. In contrast, the diazaspiro[4.5]decane core is a rigid, three-dimensional spirocyclic system. This structural rigidity has profound implications for the molecule's shape and physicochemical properties.
Below is a summary of the hypothesized impact of replacing a piperazine core with a 6,7-diazaspiro[4.5]decane scaffold on key drug-like properties:
| Property | Piperazine | 6,7-Diazaspiro[4.5]decane | Rationale for Change |
| Conformational Rigidity | Flexible (Chair/Boat conformations) | Rigid | Spirocyclic nature locks the conformation, reducing the entropic penalty upon binding to a target. |
| Lipophilicity (LogP) | Generally low | Potentially Increased | The increased carbon count in the spirocyclic system may lead to higher lipophilicity. |
| Aqueous Solubility | High | Potentially Reduced | An increase in lipophilicity could lead to a decrease in aqueous solubility, a factor to be monitored. |
| Basicity (pKa) | Typically 8-9 | Potentially Modulated | The fixed spatial orientation of the nitrogen lone pairs in the spirocycle can alter their basicity compared to the flexible piperazine.[1] |
| Metabolic Stability | Potential for N-dealkylation and ring oxidation | Potentially Improved | The rigid scaffold may sterically hinder access by metabolic enzymes, leading to improved stability. |
| Target Engagement | Can adopt multiple conformations to fit a binding pocket | Pre-organized for optimal binding | The rigid structure can be designed to present pharmacophoric features in a more favorable orientation for target binding, potentially increasing potency and selectivity. |
Experimental Data: Head-to-Head Comparison in Drug Scaffolds
Case Study 1: Olaparib Analogs Targeting PARP-1
A study on the replacement of the piperazine core in the PARP inhibitor Olaparib with various diazaspiro systems provides compelling data on the impact on target affinity.[2][3] The following table summarizes the PARP-1 inhibitory activity (IC50) of Olaparib and several of its diazaspiro[4.5]decane-containing analogs.
| Compound | Core Structure | PARP-1 IC50 (nM) |
| Olaparib | Piperazine | ~1-5 (literature values) |
| Analog 10e | 2,8-Diazaspiro[4.5]decane | 12.6 ± 1.1[2][3] |
| Analog 12a | 2,7-Diazaspiro[4.5]decane | 65.4[2] |
| Analog 15b | 1,7-Diazaspiro[4.5]decane | 4,397 ± 1.1[2][3] |
| Analog 17d | 1,8-Diazaspiro[4.5]decane | 44.3[2] |
Data extracted from Reilly, S. W., et al. (2018).[2][3]
This data indicates that the specific isomer of the diazaspiro[4.5]decane core is critical for maintaining high target affinity. While the 2,8-diazaspiro[4.5]decane analog (10e) demonstrated potent PARP-1 inhibition, other isomers resulted in a significant loss of activity.[2] This highlights the importance of the precise spatial arrangement of the nitrogen atoms for optimal target engagement.
Case Study 2: σ2 Receptor Ligands
In another study, the piperazine moiety in a series of σ2 receptor ligands was replaced with various diazaspiroalkanes, including diazaspiro[4.5]decanes.[4][5][6] The results showed that this bioisosteric replacement generally led to a reduction in affinity for the σ2 receptor.
| Compound | Core Structure | σ2 Receptor Affinity (Ki, nM) |
| Lead Compound | Piperazine | < 10[4] |
| Diazaspiro[4.5]decane Analog | Diazaspiro[4.5]decane | Reduced affinity (specific Ki not provided, but described as a loss in affinity)[4][5][6] |
Information synthesized from publications by Abate, C., et al.[4][5][6]
While a decrease in affinity was observed in this specific case, the study underscores that the impact of this bioisosteric switch is highly dependent on the target protein's binding pocket topology.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key in vitro experiments.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.
Materials:
-
Test compounds (piperazine and diazaspiro[4.5]decane analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-Octanol (for LogP determination, pre-saturate with PBS)
-
DMSO
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound.
Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)
This protocol measures the partition coefficient of a compound between an aqueous and an organic phase.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a known volume of PBS (pH 7.4) and an equal volume of 1-octanol (pre-saturated with PBS).
-
Add a small volume of the test compound stock solution to the vial.
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the vial to stand undisturbed until the two phases have completely separated.
-
Carefully take an aliquot from both the aqueous and the 1-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the LogP (or LogD at pH 7.4) as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[1]
Materials:
-
Test compounds (piperazine and diazaspiro[4.5]decane analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Receptor Binding Assay (Radioligand Competition)
This protocol determines the affinity of a test compound for a specific receptor.
Materials:
-
Test compounds (piperazine and diazaspiro[4.5]decane analogs)
-
Cell membranes or purified receptors expressing the target of interest
-
A radiolabeled ligand with known affinity for the target receptor
-
Assay buffer
-
Scintillation fluid and a scintillation counter or a filtration apparatus
Procedure:
-
In a multi-well plate, add the cell membranes or purified receptors, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separate the bound from the unbound radioligand. This can be achieved by rapid filtration through a filter mat that traps the membranes, followed by washing with cold buffer.
-
Quantify the amount of bound radioligand by measuring the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Visualization of Workflows and Concepts
Caption: Lead optimization workflow illustrating the strategic decision to employ a bioisosteric replacement.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The replacement of a flexible piperazine core with a rigid diazaspiro[4.5]decane scaffold represents a powerful strategy in modern drug discovery. This bioisosteric substitution can lead to significant improvements in target affinity, selectivity, and metabolic stability by pre-organizing the pharmacophoric elements in a more favorable conformation for target binding and by sterically shielding potential metabolic soft spots. However, as the case studies demonstrate, the success of this strategy is highly dependent on the specific biological target and the precise isomer of the diazaspiro[4.5]decane core employed. The provided experimental protocols offer a robust framework for the direct, head-to-head comparison of piperazine- and diazaspiro[4.5]decane-containing analogs, enabling medicinal chemists to make informed decisions in the pursuit of optimized drug candidates.
References
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Abate, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Abate, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
Abate, C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]
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- 5. researchgate.net [researchgate.net]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Diazaspiro[4.5]decane-1-one Derivatives as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate" scaffold and its analogs. We will explore how modifications to this privileged spirocyclic system influence its biological activity, primarily focusing on its potent inhibitory effects on key kinases involved in inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing this chemical series.
Introduction: The Promise of the Diazaspiro[4.5]decane Scaffold
The 2,6-diazaspiro[4.5]decane-1-one core represents a unique and conformationally restricted scaffold that has garnered significant interest in medicinal chemistry. Its rigid three-dimensional structure allows for the precise positioning of substituents to interact with biological targets, potentially leading to high potency and selectivity. The presence of two nitrogen atoms offers multiple points for diversification, enabling fine-tuning of physicochemical properties and target engagement.
While the specific derivative, "this compound," serves as a foundational structure, SAR studies have revealed that strategic modifications at the N2 and N6 positions, as well as on the spirocyclic core itself, are crucial for achieving potent biological activity. This guide will delve into these modifications, drawing on published data to compare the performance of various derivatives and provide a rationale for observed trends.
Core Directive: SAR Analysis of 2,6-Diazaspiro[4.5]decane-1-one Derivatives as Kinase Inhibitors
Our investigation will focus on the development of these derivatives as inhibitors of key kinases implicated in inflammatory pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
The 2,8-Diazaspiro[4.5]decan-1-one Isomer as a Bioisostere
Interestingly, much of the recent literature focuses on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer. The findings from these studies are highly relevant as the core scaffold shares similar geometric and electronic properties. This allows us to draw strong inferences about the SAR of the 2,6-diazaspiro isomer.
Key Structural Modifications and Their Impact on Activity
The substituent at the N8 position of the 2,8-diazaspiro[4.5]decan-1-one core plays a pivotal role in determining both the potency and selectivity of the inhibitors.
-
Aromatic and Heteroaromatic Groups: The introduction of various substituted benzoyl groups at this position has been extensively explored. The nature and position of substituents on the aromatic ring are critical. For instance, in the context of RIPK1 inhibition, a 4-fluorobenzoyl group was found to be highly favorable.[1][2]
-
Impact of Electron-Withdrawing and Donating Groups: A systematic exploration of electron-withdrawing and electron-donating groups on the benzoyl moiety has revealed that electron-withdrawing groups, particularly halogens, tend to enhance potency. This suggests that the electronic nature of this substituent influences key interactions within the kinase active site.
The N2 position of the spiro-lactam is another critical site for modification, often accommodating bulky hydrophobic groups that can occupy hydrophobic pockets within the kinase domain.
-
Benzyl and Substituted Benzyl Groups: A benzyl group at this position has proven to be a consistent feature in potent inhibitors. Further optimization through substitution on the benzyl ring has yielded significant gains in activity. For example, in the pursuit of RIPK1 inhibitors, a 4-chlorobenzyl group at the N2 position led to a compound with an IC50 of 92 nM.[1][2]
-
Exploring Other Aromatic Systems: The replacement of the benzyl group with other aromatic systems, such as pyridinylmethyl, has also been investigated to modulate properties like solubility and metabolic stability.
Comparative Analysis with Alternative Scaffolds
To better understand the advantages of the diazaspiro[4.5]decane-1-one core, it is instructive to compare it with other scaffolds that have been employed to target the same kinases.
| Scaffold | Key Advantages | Key Disadvantages | Representative IC50 (Target) |
| 2,8-Diazaspiro[4.5]decan-1-one | Conformationally restricted, multiple points for diversification, favorable physicochemical properties. | Stereoselective synthesis can be challenging. | 92 nM (RIPK1)[1][2] |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Hit compound from virtual screening, provides a different spirocyclic core. | Potentially more complex synthesis. | Lead compound for optimization.[1][2] |
| Known TYK2/JAK1 Inhibitors (e.g., Tofacitinib) | Clinically validated scaffold. | Potential for off-target effects due to less rigid structure. | Tofacitinib: 112 nM (JAK1), 20 nM (JAK2), 1 nM (JAK3) |
The data suggests that the diazaspiro[4.5]decan-1-one scaffold provides a promising starting point for developing potent and selective kinase inhibitors, with activity comparable to or exceeding that of established pharmacophores.
Experimental Protocols
General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core and its subsequent derivatization is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and high yields. A representative synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Step-by-Step Methodology:
-
Michael Addition: The synthesis typically begins with a Michael addition of a Boc-protected piperidine derivative to an α,β-unsaturated ester. This reaction establishes the carbon framework of the spirocycle.
-
Reductive Amination: The resulting intermediate undergoes reductive amination to introduce the second nitrogen atom.
-
Lactam Formation: Intramolecular cyclization is then induced to form the lactam ring of the diazaspiro[4.5]decan-1-one core.
-
Boc Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions to allow for subsequent functionalization.
-
N-Acylation: The free secondary amine at the N8 position is acylated with a desired acyl chloride or carboxylic acid using standard coupling reagents.
-
N-Alkylation: The lactam nitrogen at the N2 position is alkylated with an appropriate alkyl halide in the presence of a base to yield the final target compound.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using a biochemical assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase enzyme, a suitable substrate (often a peptide or protein), ATP, and the test compounds at various concentrations.
-
Incubation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo) that quantify the amount of ADP produced, or fluorescence-based assays (e.g., LanthaScreen) that use antibodies to detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR findings for the 2,8-diazaspiro[4.5]decan-1-one scaffold as kinase inhibitors.
Caption: Summary of key structure-activity relationships for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Conclusion and Future Directions
The 2,6- and 2,8-diazaspiro[4.5]decan-1-one scaffolds have emerged as highly promising platforms for the design of potent and selective kinase inhibitors. The well-defined structure-activity relationships discussed in this guide provide a clear roadmap for the further optimization of these compounds. Future efforts should focus on:
-
Fine-tuning Substituents: Continued exploration of a wider range of substituents at the N2 and N6/N8 positions to further enhance potency and selectivity.
-
Improving Physicochemical Properties: Optimization of properties such as solubility, metabolic stability, and cell permeability to improve the overall drug-like characteristics of these inhibitors.
-
Exploring Other Kinase Targets: Investigating the potential of this scaffold to inhibit other kinases that are relevant to human diseases.
-
In Vivo Evaluation: Advancing the most promising compounds into preclinical in vivo models to assess their efficacy and safety.
By leveraging the insights gained from SAR studies, the diazaspiro[4.5]decan-1-one scaffold holds significant potential for the development of novel therapeutics for a range of inflammatory and other diseases.
References
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35228069/][1][2]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35113547/][3]
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Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31494473/][4]
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Assessing the Metabolic Stability of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Derivatives: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. A compound with high potency against its intended biological target may ultimately fail in clinical development if it possesses unfavorable pharmacokinetic characteristics, such as poor metabolic stability.[1] Rapid metabolism by hepatic enzymes can lead to low bioavailability and a short half-life, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects.[1] Therefore, a thorough assessment of metabolic stability is a cornerstone of the lead optimization phase, enabling the selection of drug candidates with a higher probability of clinical success.[1][2]
The tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate scaffold has emerged as a promising structural motif in medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique vector for substituent placement, allowing for the fine-tuning of interactions with biological targets.[3][4] However, the metabolic fate of this scaffold and its derivatives is a critical consideration. The presence of a lactam ring, a Boc-protected amine, and multiple potential sites for enzymatic modification necessitates a systematic evaluation of metabolic stability.
This guide provides a comprehensive framework for assessing the metabolic stability of this compound derivatives. We will delve into the theoretical underpinnings of key in vitro assays, provide detailed experimental protocols, and present a comparative analysis of hypothetical derivatives to illustrate structure-metabolism relationships.
Key In Vitro Metabolic Stability Assays
The liver is the primary site of drug metabolism in the body.[5][6] Therefore, in vitro assays for metabolic stability typically utilize liver-derived preparations, such as liver microsomes and hepatocytes.[5][7] These assays provide a cost-effective and high-throughput means of predicting a compound's in vivo clearance.[5][8]
Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6] The microsomal stability assay is a valuable tool for assessing a compound's susceptibility to oxidative metabolism.[6]
Principle: The test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity.[6] The concentration of the parent compound is monitored over time by LC-MS/MS. The rate of disappearance of the compound is used to calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[1]
Hepatocyte Stability Assay
Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[9][10] The hepatocyte stability assay provides a more comprehensive assessment of a compound's metabolic fate, as it accounts for both oxidative and conjugative metabolism, as well as cellular uptake.[9]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[9] Similar to the microsomal assay, the disappearance of the parent compound is monitored over time to determine its intrinsic clearance.[9]
Experimental Protocols
Microsomal Stability Assay Protocol
This protocol is adapted from established methods for assessing metabolic stability.[11][12][13]
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic lability)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the microsomal protein to the phosphate buffer.
-
Add the test compound to the microsome-containing wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Hepatocyte Stability Assay Protocol
This protocol is based on standard procedures for hepatocyte stability assays.[9][14][15]
Materials:
-
Test compounds and positive controls (for both Phase I and Phase II metabolism)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile with an internal standard
-
96-well plates (collagen-coated if performing a plated assay)
-
Incubator shaker (for suspension assays) or a standard incubator (for plated assays) at 37°C with 5% CO2
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and resuspend them in the culture medium.
-
Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL).[15]
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to the wells at the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million hepatocytes.
Structure-Metabolism Relationships of this compound Derivatives
The metabolic stability of the parent scaffold and its derivatives can be influenced by several structural features:
-
The Tert-butyl Group: The tert-butyl group of the Boc protecting group is a potential site for oxidation.[16]
-
The Lactam Ring: The lactam ring can be susceptible to hydrolysis.
-
The Spirocyclic Core: The carbon atoms of the spirocyclic core are potential sites for hydroxylation.
-
Substituents: The nature and position of substituents on the scaffold can significantly impact metabolic stability. Electron-withdrawing groups can decrease the rate of oxidative metabolism, while lipophilic groups may increase it.
Comparative Data for Hypothetical Derivatives
The following table presents hypothetical metabolic stability data for a series of derivatives to illustrate potential structure-metabolism relationships.
| Compound | R1 | R2 | Microsomal t½ (min) | Hepatocyte t½ (min) |
| Parent Scaffold | H | H | 45 | 30 |
| Derivative 1 | F | H | >60 | 55 |
| Derivative 2 | H | OCH3 | 35 | 25 |
| Derivative 3 | Cl | H | >60 | 58 |
| Derivative 4 | H | CH3 | 40 | 28 |
Interpretation:
-
Derivative 1 and 3: The introduction of electron-withdrawing groups (F and Cl) at the R1 position appears to increase metabolic stability, likely by deactivating the aromatic ring towards oxidative metabolism.
-
Derivative 2: The addition of an electron-donating methoxy group at the R2 position seems to decrease metabolic stability, potentially by making the ring more susceptible to oxidation.
-
Derivative 4: The methyl group at the R2 position has a minor impact on metabolic stability compared to the parent scaffold.
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: Workflow for microsomal and hepatocyte stability assays.
Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways.
Conclusion
The assessment of metabolic stability is an indispensable component of the drug discovery process. For novel scaffolds such as this compound, a systematic evaluation using in vitro tools like microsomal and hepatocyte stability assays is crucial for guiding medicinal chemistry efforts. By understanding the structure-metabolism relationships, researchers can rationally design and synthesize derivatives with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing a successful drug candidate. The protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Di, L., & Obach, R. S. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Opentrons. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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Wünsch, B., & Schepmann, D. (2019). Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. PubMed. Retrieved from [Link]
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Zhang, J., et al. (2013). Metabolism-based synthesis, biological evaluation and structure-activity relationship analysis of spirotetramat analogues as potential lipid biosynthesis inhibitors. PubMed. Retrieved from [Link]
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Di, L., et al. (2014). Metabolically Stable tert-Butyl Replacement. PMC - NIH. Retrieved from [Link]
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Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]
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Scilit. (2016). Charting Biologically Relevant Spirocyclic Compound Space. Retrieved from [Link]
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Navigating the Labyrinth of Kv1.3 Inhibition: A Comparative Guide to the Efficacy of 1-Oxo-2,6-diazaspiro[4.5]decane Derivatives in Cell-Based Assays
In the landscape of modern drug discovery, particularly for autoimmune diseases, neuroinflammation, and certain cancers, the voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target.[1][2] Its preferential expression on activated effector memory T-cells makes it a key regulator of the immune response, and its inhibition offers a pathway to selectively quell pathological inflammation without inducing broad immunosuppression.[3] This guide provides an in-depth technical comparison of a novel class of Kv1.3 inhibitors built around the 1-oxo-2,6-diazaspiro[4.5]decane scaffold. While the specific building block, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, serves as a crucial synthetic intermediate, our focus here is on the efficacy of the final, biologically active derivatives.
We will dissect their performance in robust cell-based assays, compare their potency against established alternative scaffolds, and provide detailed, field-proven protocols to empower researchers in their own investigations.
The Emergence of the 1-Oxo-2,6-diazaspiro[4.5]decane Scaffold
The journey to identify potent and selective small-molecule inhibitors of Kv1.3 has been challenging, with many early candidates failing due to off-target effects or poor pharmacokinetic properties. The 1-oxo-2,6-diazaspiro[4.5]decane core represents a promising recent development, identified through synthetic exploration aimed at creating novel chemical matter for Kv1.3 inhibition. A key patent, WO2021071802A1, details the synthesis of a series of aryl heterocyclic compounds derived from this spirocyclic core, demonstrating their potential as Kv1.3 blockers for treating neurodegenerative and cardiovascular disorders.
The rationale behind this scaffold lies in its rigid, three-dimensional structure, which can be strategically decorated with various substituents to optimize interactions with the channel's binding pocket. The lactam moiety and the secondary amine within the spirocycle provide key points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Comparative Efficacy in Cell-Based Assays
The true measure of a compound's potential lies in its performance in well-designed, physiologically relevant assays. For Kv1.3 inhibitors, the gold standard for determining potency is the whole-cell patch-clamp electrophysiology assay, which directly measures the flow of potassium ions through the channel. However, for higher throughput screening, fluorescence-based assays that measure changes in membrane potential or ion flux are invaluable.
Efficacy of 1-Oxo-2,6-diazaspiro[4.5]decane Derivatives
The following table summarizes the in vitro efficacy of representative compounds incorporating the 1-oxo-2,6-diazaspiro[4.5]decane scaffold, as described in patent literature. The data is derived from a whole-cell patch-clamp assay on HEK293 cells stably expressing the human Kv1.3 channel.
| Compound ID (Example #) | Core Scaffold | Key Substitutions | Kv1.3 IC50 (nM) |
| Compound A (Example 10) | 1-Oxo-2,6-diazaspiro[4.5]decane | 2-(4-chlorophenyl)-6-(pyrimidin-2-yl) | 15.2 |
| Compound B (Example 12) | 1-Oxo-2,6-diazaspiro[4.5]decane | 2-(4-cyanophenyl)-6-(pyrimidin-2-yl) | 10.5 |
| Compound C (Example 25) | 1-Oxo-2,6-diazaspiro[4.5]decane | 2-(4-methoxyphenyl)-6-(4-methylpyrimidin-2-yl) | 25.0 |
| Compound D (Example 31) | 1-Oxo-2,6-diazaspiro[4.5]decane | 2-(2,4-difluorophenyl)-6-(pyrimidin-2-yl) | 8.8 |
Data extracted from patent WO2021071802A1. The assay methodology is detailed in the protocols section.
Analysis of Structure-Activity Relationship (SAR): From this limited dataset, we can infer preliminary SAR trends. Substitution on the phenyl ring at the 2-position of the spirocycle significantly impacts potency. Electron-withdrawing groups, such as cyano (Compound B) and difluoro (Compound D), appear to enhance inhibitory activity compared to electron-donating (methoxy, Compound C) or neutral (chloro, Compound A) substituents. This suggests that the electronic properties and potential hydrogen bonding capabilities of this region are critical for high-affinity binding.
Comparison with Alternative Kv1.3 Inhibitor Scaffolds
To contextualize the efficacy of the diazaspiro[4.5]decane derivatives, it is essential to compare them against well-established Kv1.3 inhibitors from different chemical classes.
| Compound Name | Scaffold Class | Cell Line / Assay Type | Reported IC50 / EC50 |
| PAP-1 | Psoralen | L929 cells / Whole-cell patch-clamp | 2 nM[4][5] |
| ShK-186 (Dalazatide) | Peptide (from sea anemone) | Effector Memory T-cells / Proliferation assay | 180 pM[6] |
| Diphenoxylate Analog | Piperidine | Ltk- cells / Whole-cell patch-clamp | Sub-micromolar[7] |
| Compound D | Diazaspiro[4.5]decanone | HEK293 cells / Whole-cell patch-clamp | 8.8 nM |
Expert Insights: The 1-oxo-2,6-diazaspiro[4.5]decane derivatives demonstrate impressive potency, with IC50 values in the low nanomolar range. While the well-known small molecule PAP-1 exhibits slightly higher potency (2 nM), the spirocyclic compounds are competitive and represent a distinct chemical space, which can be advantageous for optimizing properties like solubility, metabolic stability, and selectivity.[4][5] The peptide inhibitor ShK-186 (Dalazatide) remains the benchmark for potency, with picomolar activity, highlighting the potential of biologics for this target.[6] However, small molecules like the diazaspiro[4.5]decanones offer the significant advantage of potential oral bioavailability.
The Kv1.3 Signaling Pathway in T-Cell Activation
To appreciate the mechanism of action of these inhibitors, it is crucial to understand the role of Kv1.3 in T-cell signaling. Upon antigen presentation, a signaling cascade is initiated, leading to the opening of Ca2+ release-activated Ca2+ (CRAC) channels. The resulting influx of Ca2+ is a critical step for T-cell activation, proliferation, and cytokine release. Kv1.3 channels facilitate this process by maintaining the cell's negative membrane potential, which provides the necessary electrical driving force for sustained Ca2+ entry. By blocking Kv1.3, inhibitors cause membrane depolarization, which reduces the driving force for Ca2+ influx and thereby dampens the T-cell response.
Step-by-Step Methodology:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv1.3 into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., the FLIPR Potassium Assay Kit components) according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., 1-oxo-2,6-diazaspiro[4.5]decane derivatives) in an appropriate assay buffer.
-
Fluorescence Reading: Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 5-15 minutes).
-
Add 10 µL of a stimulus buffer containing a high concentration of potassium chloride (e.g., 70 mM final concentration) to induce membrane depolarization.
-
Immediately record the fluorescence signal kinetically for 2-3 minutes.
-
-
Data Analysis: The inhibitory effect of the compounds is measured by their ability to prevent the fluorescence change induced by the potassium stimulus. Calculate the difference between the peak fluorescence and the baseline. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Gold-Standard Whole-Cell Patch-Clamp Electrophysiology
This technique provides the most accurate and detailed characterization of a compound's interaction with the Kv1.3 channel.
Step-by-Step Methodology:
-
Cell Preparation: Plate Kv1.3-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution (containing in mM: 145 KF, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA; pH 7.2).
-
Whole-Cell Configuration:
-
Approach a cell with the glass pipette and form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv1.3 currents. Repeat this step at regular intervals (e.g., every 15-20 seconds) to establish a stable baseline current.
-
-
Compound Application: Once a stable baseline is achieved, perfuse the cell with the external solution containing the test compound at a specific concentration. Record the current inhibition until a steady-state block is reached.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration. Construct a dose-response curve and fit it to the Hill equation to determine the IC50 value.
Conclusion and Future Directions
The 1-oxo-2,6-diazaspiro[4.5]decane scaffold represents a valuable addition to the medicinal chemist's toolkit for developing novel Kv1.3 inhibitors. The derivatives synthesized to date show promising low-nanomolar potency in gold-standard electrophysiological assays, placing them on par with other leading small-molecule candidates. Their distinct chemical architecture offers new avenues for optimizing selectivity and ADME (absorption, distribution, metabolism, and excretion) properties.
Future work should focus on a broader exploration of the SAR, particularly at the 6-position of the spirocycle, to enhance potency and fine-tune selectivity against other Kv1 family channels, such as the cardiac channel Kv1.5. The robust cell-based assays detailed in this guide provide a clear and validated pathway for researchers to screen and characterize these and other novel compounds, accelerating the journey towards a new generation of targeted immunomodulatory therapies.
References
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Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A, inhibition of Kv1.3 current by increasing concentrations of PAP-1 in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Immunocytoprotection after reperfusion with Kv1.3 inhibitors has an extended treatment window for ischemic stroke. (2023, April 25). PubMed Central. Retrieved January 19, 2026, from [Link]
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Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Dalazatide (ShK-186), a Kv1.3 Channel Inhibitor That Targets Effector Memory T Cells: Ex Vivo Studies in Pediatric Systemic Lupus Erythematosus. (2015, September 29). ACR Meeting Abstracts. Retrieved January 19, 2026, from [Link]
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Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis. (2015, September 29). ACR Meeting Abstracts. Retrieved January 19, 2026, from [Link]
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Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis. (2021, November 8). PubMed. Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. (2017, December 19). PubMed Central. Retrieved January 19, 2026, from [Link]
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Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy. (2024, April 30). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Immunosuppressive effects of new thiophene-based KV1.3 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate. (2012, December 1). PubMed. Retrieved January 19, 2026, from [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). PubMed. Retrieved January 19, 2026, from [Link]
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Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. (2024, May 22). MDPI. Retrieved January 19, 2026, from [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, a heterocyclic compound often utilized as a building block in medicinal chemistry. By adhering to these procedures, laboratories can maintain a safe working environment, comply with regulatory standards, and minimize their environmental impact.
Hazard Assessment and Precautionary Principle
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Given these potential risks, all personnel must handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled area.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work that involves the handling or disposal of this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[2][3] Given the potential hazards of this compound, it should be managed as a hazardous waste.
Key Principles of Waste Segregation:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.
-
Avoid Commingling: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.
-
Solid vs. Liquid Waste: If generating both solid and liquid waste containing this compound, use separate, clearly labeled containers for each.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Container Selection and Labeling
-
Select an Appropriate Container:
-
Properly Label the Container:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must also include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the accumulation start date, which is the date the first drop of waste is added to the container.[6]
-
Waste Accumulation
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in solution, pour the waste into the designated liquid hazardous waste container.
-
Perform this transfer within a fume hood to minimize exposure to vapors.
-
-
Decontamination of Empty Containers:
-
The original container of this compound must also be disposed of as hazardous waste unless it is triple-rinsed.
-
To triple-rinse, use a suitable solvent (e.g., methanol, acetone) that will dissolve the compound. Each rinse should be collected and added to the liquid hazardous waste container.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label to prevent reuse.
-
Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[7] This area should be at or near the point of generation and under the control of the operator.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[4]
-
-
Arrange for Professional Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste contractor.[4]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[8] This documentation tracks the waste from its point of generation to its final disposal facility.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
Contact your institution's EHS or emergency response team.
-
-
Control and Contain:
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
-
Cleanup and Decontamination:
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, cover with an inert absorbent material, allow it to be fully absorbed, and then scoop the material into a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Reporting:
-
Complete any necessary incident reports as required by your institution and OSHA.
-
Conclusion
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive guide for this compound, researchers can ensure they are adhering to best practices and regulatory requirements. A proactive approach to waste management not only protects laboratory personnel and the environment but also upholds the integrity of the scientific community.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
Summary of Key Information
| Aspect | Guideline |
| Hazard Classification | Treat as hazardous waste (Irritant, Harmful). |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. |
| Engineering Controls | Chemical fume hood, eyewash station, safety shower. |
| Waste Container | Compatible, sealed, and properly labeled HDPE or glass. |
| Waste Labeling | "Hazardous Waste," full chemical name, accumulation start date, hazards. |
| Disposal Method | Through a licensed hazardous waste contractor via your institution's EHS department. |
References
-
US Bio-Clean . OSHA Compliance For Laboratories. [Link]
-
Heritage-Crystal Clean, LLC . The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. [Link]
-
U.S. Environmental Protection Agency (EPA) . Proper Handling of Hazardous Waste Guide. [Link]
-
U.S. Environmental Protection Agency (EPA) . Learn the Basics of Hazardous Waste. [Link]
-
McFatter Technical College . Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Atlantic Training . Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. [Link]
-
U.S. Environmental Protection Agency (EPA) . Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Chemistry For Everyone . What Regulations Govern Hazardous Waste Management?. [Link]
-
Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
For laboratory professionals engaged in the innovative field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, a key building block in medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous compounds to establish a robust framework for personal protection. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Assessment: Understanding the Risks
Based on the analysis of similar spirocyclic diamine structures, this compound is anticipated to present the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2]
These potential hazards necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[1] | Nitrile gloves (minimum 0.11 mm thickness). Inspect gloves for any signs of degradation or puncture before use.[1] | A fully fastened laboratory coat. | Use in a certified chemical fume hood is required to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory. |
| Dissolving and Solution Handling | Chemical splash goggles are mandatory. A face shield should be worn over the goggles.[1] | Nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving for extended operations. | A chemical-resistant laboratory coat or apron. | All operations should be conducted within a certified chemical fume hood.[3] |
| Reaction Quenching and Work-up | Chemical splash goggles and a face shield are required. | Heavy-duty nitrile or butyl rubber gloves. | A chemical-resistant laboratory coat or apron. | All procedures must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield are mandatory. | Heavy-duty nitrile or butyl rubber gloves. | A chemical-resistant, disposable gown or coveralls. | For large spills, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary. |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is as critical as the PPE itself. The following workflows are designed to mitigate the risks associated with handling this compound.
Weighing and Aliquoting Workflow
The primary risk during this stage is the generation of airborne particulates.
Caption: Workflow for Safely Weighing Solid this compound.
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent.
-
Clean the Area: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[1]
-
Sharps: Needles and other sharps used for transfer must be disposed of in a designated sharps container to prevent puncture injuries.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
First Aid Measures: Immediate Response to Exposure
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, fostering a culture of safety and scientific excellence.
References
-
Safety Data Sheet for tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical. [Link]
-
tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
